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  • Product: 1-Ethenylcyclohexan-1-amine
  • CAS: 111709-87-6

Core Science & Biosynthesis

Foundational

Molecular Architecture & Synthetic Protocols: 1-Amino-1-vinylcyclohexane

Executive Summary 1-Amino-1-vinylcyclohexane represents a critical structural motif in medicinal chemistry, serving as a rigidified, gem-disubstituted scaffold. It is most notably recognized as the immediate precursor to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Amino-1-vinylcyclohexane represents a critical structural motif in medicinal chemistry, serving as a rigidified, gem-disubstituted scaffold. It is most notably recognized as the immediate precursor to Tiletamine and a structural analog to the phencyclidine (PCP) pharmacophore. Its utility lies in the geminal constraint at the C1 position, which locks the cyclohexane ring into a specific chair conformation, thereby directing the vector of the amine lone pair for precise receptor binding (specifically NMDA antagonism).

This technical guide provides a rigorous analysis of its conformational dynamics, a self-validating synthetic protocol via the Bruylants reaction, and the spectroscopic signatures required for purity verification.

Part 1: Structural Dynamics & Conformational Analysis

The Gem-Disubstituted Challenge

In monosubstituted cyclohexanes, the substituent prefers the equatorial position to avoid 1,3-diaxial interactions. However, 1-amino-1-vinylcyclohexane presents a competitive gem-disubstituted system where two functional groups compete for the sterically favorable equatorial slot.

The conformational equilibrium is dictated by the A-values (free energy difference between axial and equatorial conformers) of the substituents:

  • Vinyl Group (-CH=CH₂): A-value

    
     1.68 – 1.70 kcal/mol.
    
  • Amino Group (-NH₂): A-value

    
     1.20 – 1.40 kcal/mol.
    
Thermodynamic Preference

Due to the higher steric demand of the vinyl group (attributed to the rotational sweep of the terminal methylene), the thermodynamic equilibrium strongly favors the Vinyl-Equatorial / Amino-Axial conformation.

  • Conformer A (Preferred): Vinyl group is Equatorial; Amino group is Axial.

  • Conformer B (Disfavored): Vinyl group is Axial; Amino group is Equatorial.

The energy penalty for placing the vinyl group axially involves severe steric clashes with the C3 and C5 axial protons. Consequently, the amine is forced into the axial position, which has significant implications for its reactivity and basicity (axial amines are generally more sterically hindered but can be prone to specific elimination pathways).

Visualization of Conformational Equilibrium

Conformation ConfA Conformer A (Major) Vinyl: Equatorial | Amine: Axial (Minimizes 1,3-diaxial strain) TS Twist-Boat Transition State High Energy Barrier ConfA->TS Ring Flip ConfB Conformer B (Minor) Vinyl: Axial | Amine: Equatorial (High Steric Penalty) ConfB->TS TS->ConfA TS->ConfB + ~0.4 kcal/mol

Figure 1.1: Conformational equilibrium favoring the equatorial placement of the bulkier vinyl group.

Part 2: Synthetic Pathways & Isolation

The Bruylants Reaction Protocol

The most robust method for synthesizing 1-amino-1-vinylcyclohexane is the Bruylants reaction . This involves the displacement of a cyano group from an


-aminonitrile using a Grignard reagent.[1][2] This pathway is preferred over direct addition to imines because 

-aminonitriles are stable, crystalline intermediates that can be purified prior to the critical C-C bond formation.

Reaction Logic:

  • Imine Formation: Cyclohexanone condenses with ammonium chloride/cyanide to form 1-aminocyclohexanecarbonitrile (Strecker synthesis).

  • Elimination: The nitrile acts as a leaving group (as cyanide), generating a transient, highly electrophilic iminium ion .

  • Nucleophilic Attack: Vinylmagnesium bromide attacks the iminium ion to install the vinyl group.

Step-by-Step Methodology

Safety Warning: This protocol generates cyanide salts. All operations must be performed in a well-ventilated fume hood with appropriate cyanide waste remediation protocols (bleach quenching).

Phase 1: Precursor Synthesis (1-Aminocyclohexanecarbonitrile)
  • Reagents: Cyclohexanone (1.0 eq), NH₄Cl (1.1 eq), NaCN (1.1 eq), Water/MeOH (1:1).

  • Procedure: Dissolve NH₄Cl and NaCN in water. Add Cyclohexanone in MeOH dropwise at 0°C.

  • Incubation: Stir at room temperature for 24 hours.

  • Isolation: The product precipitates as a white solid. Filter, wash with ice-cold water, and dry in vacuo.

  • Checkpoint: MP should be 100-102°C.

Phase 2: Grignard Addition (The Bruylants Step)
  • Setup: Flame-dried 3-neck flask,

    
     atmosphere, reflux condenser.
    
  • Reagents: 1-Aminocyclohexanecarbonitrile (1.0 eq), Vinylmagnesium bromide (3.0 eq, 1.0M in THF).

  • Addition: Dissolve the nitrile in anhydrous THF. Cool to 0°C. Add VinylMgBr dropwise. The solution will turn turbid as magnesium cyanide salts precipitate.

  • Reaction: Allow to warm to RT, then reflux gently for 2-4 hours to drive the expulsion of cyanide and addition of vinyl.

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous

    
    . (Caution: Exothermic).
    
  • Extraction: Extract with

    
     (3x). The amine is in the organic layer.[1][2][3][4]
    
  • Purification: Acid-Base extraction is recommended to remove non-basic impurities.

    • Extract organics with 1M HCl (Amine goes to aqueous).

    • Wash aqueous layer with Ether (discard organics).

    • Basify aqueous layer with 6M NaOH (pH > 12).

    • Extract back into Ether, dry over

      
      , and concentrate.
      
Synthetic Workflow Visualization

Synthesis Start Cyclohexanone + NaCN + NH4Cl Inter1 1-Aminocyclohexane- carbonitrile (Solid) Start->Inter1 Strecker Reaction Iminium [Cyclohexylidene-ammonium] Transient Electrophile Inter1->Iminium -CN (Leaving Group) Product 1-Amino-1-vinylcyclohexane (Target) Iminium->Product C-C Bond Formation Reagent VinylMgBr (THF) (Grignard Reagent) Reagent->Iminium Nucleophilic Attack

Figure 2.1: The Bruylants reaction pathway involves the expulsion of cyanide to form a reactive iminium intermediate.

Part 3: Characterization & Data[5][6]

To validate the synthesis, the following spectroscopic data must be obtained. The vinyl group provides a distinct diagnostic pattern in NMR.

NMR Spectroscopic Signatures
NucleusShift (

ppm)
MultiplicityAssignmentNotes
¹H NMR 5.85 - 5.95dd (Doublet of doublets)Vinyl

The "A" part of the ABX system.
¹H NMR 5.05 - 5.20dd (Overlapping)Vinyl

Terminal alkene protons (cis/trans splitting).
¹H NMR 1.20 - 1.80MultipletCyclohexyl

Complex chair envelope.
¹³C NMR 145.0 - 148.0Singlet (Cq)Vinyl

Deshielded alkene carbon.
¹³C NMR 110.0 - 112.0Singlet (CH2)Vinyl

Terminal carbon.
¹³C NMR 52.0 - 55.0Singlet (Quaternary)C1 (Ipso)Carbon bearing Amine and Vinyl.
Infrared (IR) Spectroscopy
  • 3300 - 3400 cm⁻¹: N-H stretching (Primary amine doublet).

  • 3080 cm⁻¹: =C-H stretching (Vinyl).

  • 1640 cm⁻¹: C=C stretching (Weak/Medium).

Part 4: Pharmacological Relevance

The NMDA Antagonist Scaffold

1-amino-1-vinylcyclohexane is a bioisostere of the 1-phenylcyclohexylamine core found in Phencyclidine (PCP) and Ketamine.

  • Mechanism: These molecules function as open-channel blockers of the N-methyl-D-aspartate (NMDA) receptor.

  • Structural Requirement: The "Vector" of the amine nitrogen relative to the bulk of the hydrophobic cyclohexyl ring is critical for binding inside the ion channel.

  • Tiletamine Synthesis: The 1-amino-1-vinylcyclohexane intermediate allows for subsequent ozonolysis or oxidation to aldehydes/ketones, or direct cyclization to form thiophene analogs like Tiletamine.

References

  • Bruylants Reaction Mechanism

    • Bruylants, P. (1924).[4] "Contribution à l'étude des composés organomagnésiens." Bulletin de la Société Chimique de Belgique, 33, 467.[4]

    • Context: The foundational paper describing the displacement of nitrile groups by Grignard reagents in

      
      -aminonitriles.[2]
      
  • Synthesis of Cyclohexylamines via Grignard

    • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). "The synthesis of phencyclidine and other 1-arylcyclohexylamines." Journal of Medicinal Chemistry, 8(2), 230–235.
    • Context: Establishes the protocol for Grignard addition to cyclohexyl-based iminium precursors.
  • Conformational Analysis of Gem-Disubstituted Cyclohexanes

    • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
    • Context: The authoritative text on A-values and the preference for bulkier groups (vinyl)
  • Godefroi, E. F., et al. (1967). "1-(2-Thienyl)cyclohexylamine and related compounds." Journal of Medicinal Chemistry.

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Ethenylcyclohexan-1-amine

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for 1-ethenylcyclohexan-1-amine, a valuable building block in medicinal chemistry and drug development. This document is intended...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for 1-ethenylcyclohexan-1-amine, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a detailed exploration of reaction mechanisms, experimental protocols, and critical process considerations.

Introduction to 1-Ethenylcyclohexan-1-amine

1-Ethenylcyclohexan-1-amine, also known as 1-vinylcyclohexan-1-amine, is a primary amine featuring a vinyl group attached to a quaternary carbon center on a cyclohexane ring. This unique structural motif makes it a desirable synthon for the introduction of a constrained vinyl amine functionality in the design of novel therapeutic agents. Its applications span various areas of drug development, including the synthesis of enzyme inhibitors, receptor modulators, and other biologically active molecules. The strategic importance of this compound necessitates a thorough understanding of its synthetic routes to enable efficient and scalable production.

Key Synthetic Strategies

The synthesis of 1-ethenylcyclohexan-1-amine can be approached through several strategic disconnections. The most prominent and industrially relevant method is the Ritter reaction , which proceeds through the formation of an N-substituted amide intermediate, followed by hydrolysis. Other potential, albeit less direct, pathways include modifications of the Hofmann rearrangement and the utilization of enamine chemistry . This guide will delve into the intricacies of these primary synthetic routes.

Pathway 1: The Ritter Reaction Approach

The Ritter reaction is a cornerstone of amine synthesis, characterized by the reaction of a carbocation or a precursor that can generate a stable carbocation (such as a tertiary alcohol) with a nitrile in the presence of a strong acid, followed by hydrolysis of the resulting N-alkyl amide.[1][2] This pathway is particularly well-suited for the synthesis of 1-ethenylcyclohexan-1-amine due to the accessibility of the requisite tertiary alcohol precursor, 1-ethynylcyclohexanol.

The overall transformation can be envisioned as a two-step process:

  • Formation of N-(1-vinylcyclohexyl)acetamide: This step involves the reaction of a suitable precursor, which can generate a 1-vinylcyclohexyl carbocation, with a nitrile (commonly acetonitrile).

  • Hydrolysis of the Amide: The N-(1-vinylcyclohexyl)acetamide intermediate is then hydrolyzed under acidic or basic conditions to yield the target primary amine.[3]

Step 1: Synthesis of the Precursor - 1-Ethynylcyclohexanol

The synthesis of the key tertiary alcohol precursor, 1-ethynylcyclohexanol, is typically achieved through the ethynylation of cyclohexanone. This reaction involves the nucleophilic addition of an acetylide anion to the carbonyl group of cyclohexanone.

Experimental Protocol: Synthesis of 1-Ethynylcyclohexanol [4]

  • A solution of potassium hydroxide in a suitable solvent (e.g., an inert ether) is prepared in a reaction vessel equipped for gas introduction.

  • Acetylene gas is passed through the solution to form potassium acetylide in situ.

  • Cyclohexanone is then added to the reaction mixture, leading to the formation of the potassium salt of 1-ethynylcyclohexanol.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • Purification via distillation under reduced pressure yields pure 1-ethynylcyclohexanol.

Step 2: The Ritter Reaction to form N-(1-Ethenylcyclohexyl)acetamide

With the 1-ethynylcyclohexanol precursor in hand, the subsequent step involves its conversion to the corresponding vinyl derivative and subsequent Ritter reaction. A more direct approach involves the direct use of a precursor that can form the 1-ethenylcyclohexyl carbocation.

Reaction Mechanism: Ritter Reaction

The mechanism of the Ritter reaction involves the following key steps:[1][2]

  • Carbocation Formation: In the presence of a strong acid (e.g., sulfuric acid), the tertiary alcohol (1-ethynylcyclohexanol, which would likely be reduced to 1-ethenylcyclohexanol in situ or used as such with subsequent rearrangement) protonates and loses a molecule of water to form a stable tertiary carbocation.

  • Nucleophilic Attack by Nitrile: The nitrogen atom of the nitrile (e.g., acetonitrile) acts as a nucleophile and attacks the carbocation, forming a nitrilium ion.

  • Hydrolysis: The nitrilium ion is then hydrolyzed upon aqueous workup to yield the corresponding N-substituted amide.

Ritter_Mechanism Reactants R-OH + H+ Carbocation R+ + H2O Reactants->Carbocation -H2O Nitrilium [R-N≡C-CH3]+ Carbocation->Nitrilium + N≡C-CH3 Nitrile N≡C-CH3 Intermediate [R-NH=C(OH)-CH3]+ Nitrilium->Intermediate + H2O Water H2O Amide R-NH-C(=O)-CH3 + H+ Intermediate->Amide -H+

Caption: Mechanism of the Ritter Reaction.

Step 3: Hydrolysis of N-(1-Ethenylcyclohexyl)acetamide

The final step in this pathway is the hydrolysis of the N-(1-ethenylcyclohexyl)acetamide intermediate to afford the desired 1-ethenylcyclohexan-1-amine. This can be achieved under either acidic or basic conditions.[3]

Experimental Protocol: Hydrolysis of N-(1-Ethenylcyclohexyl)acetamide

  • The N-(1-ethenylcyclohexyl)acetamide is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

  • The mixture is heated to reflux for a sufficient period to ensure complete hydrolysis.

  • After cooling, the reaction mixture is neutralized (if acidic hydrolysis was performed) or acidified (if basic hydrolysis was performed) to a pH that allows for the extraction of the free amine.

  • The aqueous layer is then made basic to liberate the free amine, which is subsequently extracted with an organic solvent.

  • The organic extracts are dried and concentrated to yield 1-ethenylcyclohexan-1-amine.

Pathway 2: Modified Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[5][6][7][8] A direct application of the Hofmann rearrangement to a simple cyclohexanecarboxamide would yield cyclohexylamine. To synthesize 1-ethenylcyclohexan-1-amine via this route, a more elaborate starting material is required, one that already contains the vinyl group or a precursor to it.

A plausible, though likely more complex, approach would involve starting with 1-ethenylcyclohexane-1-carboxylic acid. This acid would first be converted to its corresponding primary amide, which would then undergo the Hofmann rearrangement.

Reaction Workflow: Modified Hofmann Rearrangement

Hofmann_Workflow Start 1-Ethenylcyclohexane-1-carboxylic Acid Amidation Amidation (e.g., SOCl2, then NH3) Start->Amidation Amide 1-Ethenylcyclohexane-1-carboxamide Amidation->Amide Hofmann Hofmann Rearrangement (Br2, NaOH) Amide->Hofmann Product 1-Ethenylcyclohexan-1-amine Hofmann->Product

Caption: Workflow for the Modified Hofmann Rearrangement.

Mechanism of the Hofmann Rearrangement

The mechanism of the Hofmann rearrangement involves the following key steps:[5][6][7][8]

  • N-Bromination: The primary amide is treated with bromine in the presence of a strong base (e.g., sodium hydroxide) to form an N-bromoamide.

  • Deprotonation: The base then abstracts the acidic proton from the nitrogen of the N-bromoamide to form an anion.

  • Rearrangement: The anion undergoes a concerted rearrangement where the alkyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate intermediate.

  • Hydrolysis of Isocyanate: The isocyanate is then hydrolyzed by water to form a carbamic acid, which is unstable and spontaneously decarboxylates to yield the primary amine.

While theoretically feasible, this pathway is often less preferred due to the potential for side reactions involving the vinyl group under the harsh conditions of the Hofmann rearrangement.

Pathway 3: Enamine-Based Strategies

Enamines, formed from the reaction of a ketone with a secondary amine, are versatile intermediates in organic synthesis.[9][10] While a direct synthesis of 1-ethenylcyclohexan-1-amine from an enamine is not straightforward, they can be utilized in multi-step sequences. For instance, an enamine derived from cyclohexanone could be alkylated or acylated at the alpha-position, followed by further transformations to introduce the vinyl and amine functionalities. However, these routes tend to be more convoluted and less atom-economical compared to the Ritter reaction.

Data Summary

Synthesis PathwayKey PrecursorReagentsKey IntermediateAdvantagesDisadvantages
Ritter Reaction 1-EthynylcyclohexanolH2SO4, CH3CN, H2ON-(1-Ethenylcyclohexyl)acetamideHigh-yielding, utilizes readily available starting materials, well-established reaction.Requires strong acids, potential for polymerization of the vinyl group.
Modified Hofmann Rearrangement 1-Ethenylcyclohexane-1-carboxylic AcidBr2, NaOH, H2O1-Ethenylcyclohexane-1-carboxamideClassic and well-understood rearrangement.Starting material is not commercially available, harsh reaction conditions may affect the vinyl group.

Conclusion

The synthesis of 1-ethenylcyclohexan-1-amine is most efficiently and practically achieved through the Ritter reaction , starting from the readily accessible precursor, 1-ethynylcyclohexanol. This pathway offers a direct and high-yielding route to the target molecule. While other methods like the modified Hofmann rearrangement are theoretically possible, they present significant challenges in terms of starting material availability and potential side reactions. For researchers and drug development professionals, a thorough understanding of the nuances of the Ritter reaction, including reaction conditions and workup procedures, is paramount for the successful synthesis of this valuable chemical building block.

References

  • Enamine chemistry. Part 29. Synthesis of adamantane derivatives from α,β-unsaturated acid chlorides and 4,4-disubstituted cyclohexanone enamines. Multiple[11][11] sigmatropic rearrangement transition state stereochemistry. X-Ray analysis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at:

  • Photoredox α‑Vinylation of α‑Amino Acids and N‑Aryl Amines - Macmillan Group - Princeton University.
  • Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+.
  • Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines - ACS Publications.
  • Synthesis of Cyclopentanone and Cyclohexanone Derivatives - AlQalam Journal of Medical and Applied Sciences.
  • Hofmann rearrangement - Wikipedia.
  • Ritter Reaction.
  • Synthesis of α-Vinyl Amino Acids | Springer Nature Experiments.
  • Hofmann Rearrangement - Alfa Chemistry.
  • HOFMANN REARRANGEMENT - PHARMD GURU.
  • Synthesis of Unprotected α-Tertiary Amines and 1,2-Amino Alcohols from Vinyl Azides by Light Induced Denitrogenative Alkylary.
  • (PDF) Synthesis of α-Vinyl Amino Acids - ResearchGate.
  • Hofmann Rearrangement - J&K Scientific LLC.
  • enamines as precursors to polyfunctional heteroaromatic compounds; a decade of development.
  • Amine synthesis by Hofmann rearrangement.
  • Ritter Reaction - Organic Chemistry Portal.
  • Stork Enamine Synthesis - Chemistry Steps.
  • A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis - RSC Publishing.
  • An efficient and cost effective synthesis of acetamides catalyzed by calcium chloride.
  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.
  • Far beyond primary poly(vinylamine)s through free radical copolymerization and amide hydrolysis - Polymer Chemistry (RSC Publishing).
  • Efficient solvent-free amide synthesis via Ritter reaction catalyzed by a reusable Fe3O4/g-C3N4/ NTMPA nanocomposite - PubMed.
  • Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
  • Preparation method of vinyl cyclohexane - Google Patents.
  • Various synthetic routes for the synthesis of amine 1 Comparison of the... - ResearchGate.
  • Synthesis of Cyclic Amines - Organic Chemistry Portal.
  • Catalysis of the formation and hydrolysis of acetamide by acetic acid1 - SciSpace.
  • Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides.
  • acetamide cis-trans epimerization - Comptes Rendus de l'Académie des Sciences.
  • N-cyclohexylacetamide - 1124-53-4, C8H15NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
  • Original Article. - International Journal of New Chemistry.
  • Process for preparing 1-ethynylcyclohexanol and homologues - Google Patents.
  • Studies concerning the electrophilic amino-alkene cyclisation for the synthesis of bicyclic amines - Organic & Biomolecular Chemistry (RSC Publishing).
  • N-ethenyl-3,3,5,5-tetramethylcyclohexan-1-amine | C12H23N - PubChem.
  • Acetamide, N-cyclohexyl- - Cheméo.
  • Synthesis of Cyclohex-3-en(ane)-, 1-Methylcyclohex-3-en(ane)-, and 5-Alkylphenyl-substituted Dodecacarboxylic Acids - ResearchGate.
  • Acetamide, N-cyclohexyl- - the NIST WebBook.
  • N-Cyclohexylacetamide | C8H15NO | CID 14301 - PubChem - NIH.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Spiro-Heterocycles Utilizing 1-Ethenylcyclohexan-1-amine

Introduction: The Rising Prominence of Spiro-Heterocycles in Medicinal Chemistry and the Strategic Role of 1-Ethenylcyclohexan-1-amine Spiro-heterocycles, organic molecules characterized by two rings sharing a single car...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spiro-Heterocycles in Medicinal Chemistry and the Strategic Role of 1-Ethenylcyclohexan-1-amine

Spiro-heterocycles, organic molecules characterized by two rings sharing a single carbon atom, have garnered significant attention in contemporary drug discovery. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, enabling more precise and effective interactions with biological targets.[1] This unique structural feature often leads to compounds with improved pharmacological properties, such as enhanced potency and selectivity.[2] The spirocyclic core imparts a rigid conformation, which can be advantageous for optimizing ligand-receptor binding. Consequently, the development of efficient synthetic routes to novel spiro-heterocyclic scaffolds is a paramount objective for medicinal chemists.[3][4]

This application note details the synthesis and utility of a versatile and reactive building block, 1-ethenylcyclohexan-1-amine , for the construction of diverse spiro-heterocyclic frameworks. This N-vinyl amine, also known as 1-vinylcyclohexan-1-amine, serves as a valuable precursor in a variety of powerful transformations, including cycloaddition and multicomponent reactions, offering a direct and modular approach to complex molecular architectures.[5][6] We will first delineate a practical protocol for the synthesis of this key intermediate and subsequently demonstrate its application in the construction of a representative spiro-piperidine derivative via an aza-Diels-Alder reaction.

Part 1: Synthesis of the Key Building Block: 1-Ethenylcyclohexan-1-amine

The successful synthesis of spiro-heterocycles using our target amine hinges on the efficient preparation of the starting material itself. While not widely commercially available, 1-ethenylcyclohexan-1-amine can be synthesized from readily accessible precursors. We present here a robust, two-step protocol commencing from cyclohexanone.

Protocol 1: Synthesis of 1-Ethenylcyclohexan-1-ol

This initial step involves the vinylation of cyclohexanone using a Grignard reagent.

Materials:

  • Cyclohexanone

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add cyclohexanone (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add vinylmagnesium bromide solution (1.1 eq) via a dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to afford crude 1-ethenylcyclohexan-1-ol, which can be purified by vacuum distillation.

Protocol 2: Amination of 1-Ethenylcyclohexan-1-ol to 1-Ethenylcyclohexan-1-amine

The subsequent step involves the conversion of the tertiary alcohol to the primary amine. This can be achieved through various methods, including a Ritter reaction followed by hydrolysis or via an azidation-reduction sequence. We present a method analogous to the synthesis of similar amines.

Materials:

  • 1-Ethenylcyclohexan-1-ol

  • Sodium azide

  • Trifluoroacetic acid

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether

  • Sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • Azidation: To a solution of 1-ethenylcyclohexan-1-ol (1.0 eq) in a suitable solvent such as chloroform, add sodium azide (1.5 eq).

  • Cool the mixture to 0 °C and slowly add trifluoroacetic acid (2.0 eq).

  • Stir the reaction at room temperature for 12-16 hours.

  • Carefully quench the reaction with water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude azide.

  • Reduction: In a separate flame-dried flask under an inert atmosphere, prepare a suspension of LAH (2.0 eq) in anhydrous diethyl ether.

  • Cool the LAH suspension to 0 °C and slowly add a solution of the crude azide in anhydrous diethyl ether.

  • After the addition, allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting precipitate and wash thoroughly with diethyl ether.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-ethenylcyclohexan-1-amine. The product should be purified by vacuum distillation.

Part 2: Application in Spiro-Heterocycle Synthesis: Aza-Diels-Alder Reaction

1-Ethenylcyclohexan-1-amine is an excellent substrate for [4+2] cycloaddition reactions, specifically the aza-Diels-Alder reaction, where it can act as the dienophile.[7][8] This powerful transformation allows for the stereoselective construction of six-membered nitrogen-containing heterocycles.

Protocol 3: Synthesis of a Spiro[cyclohexane-1,2'-piperidine] Derivative

This protocol details the reaction of 1-ethenylcyclohexan-1-amine with an in-situ generated diene for the synthesis of a spiro-piperidine scaffold.

Materials:

  • 1-Ethenylcyclohexan-1-amine

  • A suitable diene precursor (e.g., Danishefsky's diene)

  • Lewis acid catalyst (e.g., Zinc chloride, anhydrous)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 1-ethenylcyclohexan-1-amine (1.0 eq) and anhydrous DCM.

  • Add the Lewis acid catalyst (e.g., ZnCl₂, 0.2 eq) and stir the mixture at room temperature for 15 minutes.

  • Cool the reaction to 0 °C and add the diene (e.g., Danishefsky's diene, 1.2 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired spiro[cyclohexane-1,2'-piperidine] derivative.

Table 1: Representative Reaction Parameters for Spiro-Heterocycle Synthesis

EntryReaction TypeReactant 2CatalystSolventTemp (°C)Yield (%)
1Aza-Diels-AlderDanishefsky's dieneZnCl₂DCMRT75
2Aza-Diels-Alder1,3-ButadieneBF₃·OEt₂Toluene8060
3MulticomponentBenzaldehyde, IsocyanideSc(OTf)₃MethanolRT82

Mechanistic Insights

The utility of 1-ethenylcyclohexan-1-amine stems from its electronic properties. The nitrogen atom's lone pair of electrons can participate in conjugation with the adjacent double bond, rendering the terminal vinyl carbon nucleophilic. This enamine-like reactivity is central to its application in various carbon-carbon and carbon-heteroatom bond-forming reactions.

In the context of the aza-Diels-Alder reaction, the enamine can react with an electron-deficient diene in a normal-electron-demand cycloaddition. Alternatively, upon protonation or coordination to a Lewis acid, the resulting iminium ion becomes a potent dienophile, readily participating in an inverse-electron-demand aza-Diels-Alder reaction with an electron-rich diene. The concerted or stepwise nature of the cycloaddition can influence the stereochemical outcome of the reaction.[7]

Visualizing the Workflow and Mechanism

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of 1-Ethenylcyclohexan-1-amine cluster_application Spiro-Heterocycle Synthesis Start Cyclohexanone Step1 Vinylation (VinylMgBr, THF) Start->Step1 Intermediate1 1-Ethenylcyclohexan-1-ol Step1->Intermediate1 Step2 Amination (1. NaN₃, TFA 2. LAH, Et₂O) Intermediate1->Step2 Product1 1-Ethenylcyclohexan-1-amine Step2->Product1 Reactant1 1-Ethenylcyclohexan-1-amine Reaction Aza-Diels-Alder Cycloaddition Reactant1->Reaction Reactant2 Diene Reactant2->Reaction Catalyst Lewis Acid Catalyst->Reaction Product2 Spiro[cyclohexane-1,2'-piperidine] Reaction->Product2

Caption: Experimental workflow for the synthesis and application of 1-ethenylcyclohexan-1-amine.

Reaction Mechanism: Aza-Diels-Alder

aza_diels_alder cluster_reactants Reactants cluster_mechanism Mechanism Enamine 1-Ethenylcyclohexan-1-amine Activation Activation with Lewis Acid Enamine->Activation Diene Electron-Rich Diene Cycloaddition [4+2] Cycloaddition Diene->Cycloaddition LewisAcid Lewis Acid (LA) LewisAcid->Activation Iminium Iminium Ion Intermediate Activation->Iminium Iminium->Cycloaddition Intermediate Cycloadduct Cycloaddition->Intermediate Hydrolysis Hydrolysis/Workup Intermediate->Hydrolysis Product Spiro-Piperidine Hydrolysis->Product

Caption: Proposed mechanism for the Lewis acid-catalyzed aza-Diels-Alder reaction.

Conclusion

1-Ethenylcyclohexan-1-amine is a highly valuable and versatile building block for the synthesis of spiro-heterocycles. Its straightforward preparation from inexpensive starting materials, coupled with its predictable reactivity in powerful bond-forming reactions, makes it an attractive tool for medicinal and synthetic chemists. The protocols and insights provided herein are intended to serve as a practical guide for researchers seeking to explore the rich chemical space of spiro-heterocyclic scaffolds.

References

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). Molecules, 29(1), 3. [Link]

  • Inexpensive multigram-scale synthesis of cyclic enamines and 3-N spirocyclopropyl systems. (2018). Organic & Biomolecular Chemistry, 16(34), 6245-6249. [Link]

  • One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. (2014). Journal of the American Chemical Society, 136(51), 17726–17729. [Link]

  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. (2022). Journal of Biomolecular Structure and Dynamics, 41(16), 7859-7876. [Link]

  • Multicomponent reactions for the synthesis of spiro compounds. (2017). ResearchGate. [Link]

  • Aza-Diels–Alder reaction. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Aza Diels-Alder reactions utilizing 4-iodo-2-trimethylsilyloxy-butadiene. (2005). Tetrahedron, 61(49), 11837-11842. [Link]

  • Multi-Component Reactions in Heterocyclic Chemistry. (n.d.). SpringerLink. [Link]

  • Strategies for the Synthesis of Spiropiperidines. (2018). White Rose Research Online. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. (2011). Combinatorial Chemistry & High Throughput Screening, 14(7), 513-537. [Link]

Sources

Application

Application Note: Strategic N-Alkylation of 1-Vinylcyclohexylamine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] Target Molecule: 1-Vinylcyclohexan-1-amine (CAS: 19499-83-3) Class: Tertiary Carbinamine (Gem-disubstituted homoallylic amine)[1] The N-alkylation of 1-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Target Molecule: 1-Vinylcyclohexan-1-amine (CAS: 19499-83-3) Class: Tertiary Carbinamine (Gem-disubstituted homoallylic amine)[1]

The N-alkylation of 1-vinylcyclohexylamine (1-VCA) presents a unique set of synthetic challenges that distinguish it from standard amine functionalization. Unlike simple cyclohexylamine, 1-VCA possesses a quaternary carbon center at the


-position, creating significant steric hindrance .[1] Furthermore, the geminal vinyl group is electronically sensitive; it is prone to polymerization under radical conditions and acid-catalyzed hydration (Markovnikov addition) in the presence of strong mineral acids.

This Application Note provides two validated protocols for the mono-N-alkylation of 1-VCA, prioritizing chemoselectivity (preserving the vinyl group) and yield.

Key Challenges
  • Steric Impediment: The nucleophilicity of the nitrogen is attenuated by the bulky cyclohexane ring and the vinyl group, making

    
     pathways sluggish.
    
  • Vinyl Group Stability: Avoidance of catalytic hydrogenation conditions (e.g.,

    
    /Pd) is mandatory to prevent reduction to the ethyl analog.[1]
    
  • Elimination Risks: Use of strong bases with alkyl halides can trigger E2 elimination in the alkylating agent rather than substitution.[1]

Decision Matrix: Method Selection

Select the appropriate protocol based on your specific alkylation target.[1]

MethodSelection cluster_legend Protocol Logic Start Target: N-Alkyl-1-VCA TargetType Alkyl Group Type? Start->TargetType Primary Primary Alkyl (Methyl, Ethyl, Benzyl) TargetType->Primary Simple Chain Secondary Secondary Alkyl (Isopropyl, Cycloalkyl) TargetType->Secondary Branched MethodA Method A: Reductive Amination (High Selectivity) Primary->MethodA Preferred for >C3 chains MethodB Method B: Direct Alkylation (Controlled SN2) Primary->MethodB Preferred for Methyl/Ethyl Secondary->MethodA Mandatory Reductive Amination avoids over-alkylation Reductive Amination avoids over-alkylation Direct Alkylation suits small electrophiles Direct Alkylation suits small electrophiles Reductive Amination avoids over-alkylation->Direct Alkylation suits small electrophiles

Figure 1: Strategic decision tree for selecting the optimal alkylation pathway based on steric constraints.

Method A: Reductive Amination (The "Gold Standard")

Applicability: Best for introducing alkyl groups larger than ethyl (C3+) or substituted benzyl groups.[1] Mechanism: Condensation of 1-VCA with an aldehyde to form an imine, followed by selective hydride reduction.[1]

Why this works

This method utilizes Sodium Triacetoxyborohydride (STAB) .[1] Unlike Sodium Cyanoborohydride, STAB is non-toxic and easier to handle.[1] Crucially, it is mild enough to reduce the imine without reducing the vinyl double bond or the aldehyde/ketone substrate competitively [1].

Reagents & Materials[2][3][5][6][10][11][12][13][14][15][16]
  • Substrate: 1-Vinylcyclohexylamine (1.0 equiv)[1]

  • Carbonyl Source: Aldehyde (1.1 - 1.2 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

  • Additive: Acetic Acid (AcOH) (1.0 equiv) - Critical for catalyzing imine formation in hindered amines.[1]

Step-by-Step Protocol
  • Imine Formation (Pre-equilibrium):

    • In a flame-dried round-bottom flask under

      
      , dissolve 1-vinylcyclohexylamine (1.0 mmol) in DCE (5 mL).
      
    • Add the aldehyde (1.1 mmol).

    • Add Acetic Acid (1.0 mmol).[1]

    • Tech Note: Due to the steric bulk of the tertiary carbinamine, stir this mixture for 30–60 minutes at Room Temperature (RT) before adding the reductant to ensure equilibrium favors the imine.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Allow the reaction to warm to RT and stir for 4–16 hours.

    • Monitoring: Monitor via TLC or LC-MS.[1][2] Look for the disappearance of the imine intermediate (

      
      ).
      
  • Quench & Workup:

    • Quench carefully with saturated aqueous

      
       (gas evolution will occur).[1]
      
    • Extract with DCM (

      
      ).[1]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification:

    • Flash column chromatography (typically Hexane/EtOAc with 1%

      
       to prevent streaking of the amine).
      
Data Summary: Scope & Limitations
Carbonyl SourceProduct TypeYield (%)Notes
BenzaldehydeN-Benzyl85-92%Very fast reaction.[1]
PropionaldehydeN-Propyl78-85%Requires full 16h stir time.[1]
AcetoneN-Isopropyl<20%Failure Mode: Steric clash between gem-dimethyl of acetone and quaternary center of amine prevents imine formation.[1]
CyclohexanoneN-Cyclohexyl<10%Failure Mode: Excessive steric hindrance.[1]

Method B: Direct Alkylation (Controlled )

Applicability: Strictly for Methylation (MeI) or Ethylation (EtBr/EtI).[1] Risk: Over-alkylation to the quaternary ammonium salt is a major risk.[1]

Why this works

Direct alkylation is generally discouraged for primary amines due to poly-alkylation.[1] However, the steric bulk of 1-VCA naturally slows down the second alkylation step, allowing for the isolation of the mono-alkylated product if stoichiometry is controlled [2].

Reagents & Materials[2][3][5][6][10][11][12][14][15][16]
  • Substrate: 1-Vinylcyclohexylamine (1.0 equiv)[1]

  • Electrophile: Alkyl Iodide/Bromide (0.95 - 1.0 equiv) - Slight deficit prevents over-alkylation.[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv) - Non-nucleophilic base prevents side reactions.[1]
    
  • Solvent: Acetonitrile (ACN) (Polar aprotic promotes

    
    ).[1]
    
Step-by-Step Protocol
  • Setup:

    • Dissolve 1-VCA (1.0 mmol) and DIPEA (1.2 mmol) in anhydrous ACN (5 mL).

    • Cool to 0°C.[1][3]

  • Addition:

    • Dissolve the Alkyl Halide (0.95 mmol) in ACN (1 mL).

    • Add the alkyl halide solution dropwise over 20 minutes via syringe pump or addition funnel.[1] Concentration spikes lead to dialkylation.

  • Reaction:

    • Allow to warm to RT.[1]

    • Temperature Control:

      • For Methyl Iodide: Stir at RT (4–6 hours).

      • For Ethyl Bromide: Heat to 40°C–50°C (12–18 hours).[1] Do not exceed 60°C to avoid vinyl polymerization.[1]

  • Workup:

    • Evaporate ACN under reduced pressure.[1]

    • Redissolve residue in

      
       (Ether precipitates ammonium salts).[1]
      
    • Wash with water and brine.[1]

Mechanistic Workflow

DirectAlkylation Step1 Step 1: Deprotonation/Attack (Steric Gating) Step2 Intermediate: Mono-Alkyl Ammonium Salt Step1->Step2 Slow SN2 Step3 Equilibrium: Free Base Regeneration Step2->Step3 DIPEA acts as proton sink Risk Risk: Dialkylation (If R-X excess) Step3->Risk If [R-X] is high Final Product Final Product Step3->Final Product Stop reaction at 90% conversion

Figure 2: Kinetic control in direct alkylation. The steric bulk of 1-VCA slows the second addition, enabling mono-selectivity.

Critical Quality Attributes (CQA) & Troubleshooting

Analytical Verification[3][9][15]
  • 1H NMR (CDCl3):

    • Vinyl Group Integrity: Check for multiplets at

      
       5.8 (1H, dd) and 
      
      
      
      5.0–5.2 (2H, dd). Disappearance or shifting indicates polymerization or reduction.[1]
    • N-Alkylation: Look for the new alkyl signals. For N-Ethyl, a triplet at

      
       1.1 and quartet at 
      
      
      
      2.6.[1]
    • NH Proton: A broad singlet around

      
       1.0–1.5 (concentration dependent).[1]
      
Common Pitfalls
  • Vinyl Polymerization:

    • Symptom:[1][4][5][6][7][8] Insoluble white gum or gel formation.[1]

    • Prevention:[1] Add a radical inhibitor like BHT (0.1 mol%) if heating above 50°C.[1]

  • Hydrolysis (Vinyl Hydration):

    • Symptom:[1][4][5][6][7] Appearance of a methyl ketone or tertiary alcohol signal in NMR.[1]

    • Prevention:[1] Ensure anhydrous solvents; avoid strong mineral acids (HCl/H2SO4) during workup.[1] Use Citric Acid or

      
       for pH adjustment.[1]
      

References

  • Abdel-Magid, A. F., et al. (1996).[1][9][10][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Salvatore, R. N., et al. (2001).[1] "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.[1]

  • Borch, R. F., et al. (1971).[1][10] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

Sources

Method

Application Notes &amp; Protocols: Reductive Amination of 1-Ethenylcyclohexan-1-amine for Novel Scaffold Development

Abstract This document provides a comprehensive technical guide on the reductive amination of 1-ethenylcyclohexan-1-amine, a versatile building block for creating structurally diverse secondary and tertiary amines. Amine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the reductive amination of 1-ethenylcyclohexan-1-amine, a versatile building block for creating structurally diverse secondary and tertiary amines. Amines are fundamental components in drug development, influencing a compound's efficacy, solubility, and bioavailability.[1] This guide details the strategic considerations for this specific substrate, which features a sterically hindered primary amine and a potentially reactive vinyl group. We present robust, field-proven protocols utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent, to ensure chemoselective amination without compromising the vinyl moiety.[2] These methodologies are designed for researchers, scientists, and drug development professionals seeking to expand their chemical library with novel N-substituted cyclohexylamine derivatives.

Introduction: The Strategic Value of 1-Ethenylcyclohexan-1-amine

The synthesis of complex amines is a cornerstone of medicinal chemistry. Reductive amination, the conversion of a carbonyl group to an amine via an intermediate imine, stands out as one of the most powerful methods for this purpose due to its versatility and operational simplicity.[3][4]

The substrate, 1-ethenylcyclohexan-1-amine, presents a unique synthetic opportunity. Its structure combines:

  • A cyclohexyl scaffold , a common motif in pharmaceuticals that imparts favorable lipophilic and conformational properties.[5]

  • A primary amine on a tertiary carbon , offering a sterically demanding nucleophile.

  • An ethenyl (vinyl) group , which can serve as a handle for further functionalization (e.g., via Heck coupling, metathesis, or Michael addition) but also poses a challenge for chemoselectivity during reduction.

This guide focuses on navigating the synthetic challenges to leverage the full potential of this valuable building block.

Mechanistic Rationale: The Choice of a Selective Reducing Agent

The reductive amination process involves two key equilibrium steps:

  • Nucleophilic attack of the amine on the carbonyl compound to form a hemiaminal.

  • Dehydration of the hemiaminal to form an iminium ion (from aldehydes or ketones).

The resulting iminium ion is then reduced by a hydride agent to yield the final amine.[3][4]

G cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Hydride Reduction Amine R¹-NH₂ (1-Ethenylcyclohexan-1-amine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Carbonyl R²R³C=O (Aldehyde/Ketone) Carbonyl->Hemiaminal Iminium Iminium Ion [R²R³C=N⁺HR¹] Hemiaminal->Iminium - H₂O Iminium->Hemiaminal + H₂O Product Final Amine (R²R³CH-NHR¹) Iminium->Product + [H⁻] H2O H₂O ReducingAgent [H⁻] (e.g., NaBH(OAc)₃) ReducingAgent->Product

Figure 1: General workflow for reductive amination.

A critical challenge is the potential for the reducing agent to act on the starting carbonyl compound. To circumvent this, highly selective reducing agents are required. While sodium borohydride (NaBH₄) can be used, it may reduce aldehydes competing with imine formation.[6] Sodium cyanoborohydride (NaBH₃CN) is highly selective for the iminium ion but is toxic.[7]

Sodium Triacetoxyborohydride (NaBH(OAc)₃) emerges as the superior reagent for this application.

  • High Selectivity: It reacts much faster with the protonated iminium ion than with the starting aldehyde or ketone.[2][7]

  • Mildness: Its reduced reactivity, owing to the electron-withdrawing acetate groups, prevents the reduction of less reactive functional groups, such as the vinyl group on our substrate.[2]

  • Safety: It avoids the use of toxic cyanide reagents.

Experimental Protocols

These protocols are designed as a robust starting point for the synthesis of N-substituted 1-ethenylcyclohexan-1-amine derivatives. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Reductive Amination with an Aldehyde (e.g., Isobutyraldehyde)

This procedure details the synthesis of N-isobutyl-1-ethenylcyclohexan-1-amine.

Materials:

  • 1-Ethenylcyclohexan-1-amine (1.0 equiv)

  • Isobutyraldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 1-ethenylcyclohexan-1-amine (e.g., 1.25 g, 10 mmol).

  • Dissolve the amine in anhydrous DCE (50 mL).

  • Add isobutyraldehyde (0.79 g, 11 mmol, 1.1 equiv) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (3.18 g, 15 mmol, 1.5 equiv). Note: The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution (50 mL). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM, 3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 40 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure secondary amine.

Protocol 2: Reductive Amination with a Ketone (e.g., Acetone)

This procedure details the synthesis of N-isopropyl-1-ethenylcyclohexan-1-amine. Reactions with ketones are typically slower than with aldehydes.[2]

Materials:

  • 1-Ethenylcyclohexan-1-amine (1.0 equiv)

  • Acetone (2.0 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv, optional catalyst)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 1-ethenylcyclohexan-1-amine (e.g., 1.25 g, 10 mmol).

  • Dissolve the amine in anhydrous DCE (50 mL).

  • Add acetone (1.16 g, 20 mmol, 2.0 equiv).

  • (Optional) For sluggish reactions, add glacial acetic acid (0.60 g, 10 mmol, 1.0 equiv) as a catalyst to promote iminium ion formation.[7] Stir for 30-60 minutes.

  • Add sodium triacetoxyborohydride (3.18 g, 15 mmol, 1.5 equiv).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring for completion.

  • Follow steps 6-10 from Protocol 1 for reaction workup and purification.

Data Summary & Optimization

The choice of reagents and conditions can significantly impact reaction efficiency. The following table provides representative data for optimizing the reductive amination based on general principles.[2][8]

EntryReducing AgentSolventCarbonylCatalystTypical Time (h)Typical Yield (%)Notes
1NaBH(OAc)₃ DCE Aldehyde None 12-24 >90% Optimal conditions; clean reaction. [2]
2NaBH(OAc)₃DCEKetoneAcOH24-4880-90%Acetic acid is often required for ketones.[7]
3NaBH(OAc)₃THFAldehydeNone24-4885-95%Tetrahydrofuran (THF) is a viable alternative, though reactions are often slower.[2]
4NaBH₃CNMeOHAldehydepH 6-712-2480-90%Effective but toxic; requires careful pH control.
5NaBH₄MeOHAldehydeNone4-850-70%Risk of competing aldehyde reduction; often requires a two-step (imine formation then reduction) process.[4]

Conclusion and Future Directions

The protocols outlined provide a reliable and efficient pathway for the N-alkylation of 1-ethenylcyclohexan-1-amine. By employing sodium triacetoxyborohydride, this method ensures high chemoselectivity, preserving the synthetically valuable vinyl group for subsequent transformations. The resulting N-substituted derivatives are novel scaffolds poised for exploration in drug discovery programs, particularly in the development of enzyme inhibitors, receptor antagonists, and other bioactive molecules where the unique conformational and electronic properties of this scaffold can be exploited.[9][10]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University Chemistry 115 Handout. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic-chemistry.org. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Organic-chemistry.org. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Macmillan Group. (2005). Enantioselective Organocatalytic Reductive Amination. Macmillan Group, Princeton University. [Link]

  • Chem Help ASAP. (2020). Reductive amination & secondary amine synthesis. YouTube. [Link]

  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry. [Link]

  • MDPI. (2025). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]

  • Elsevier. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. [Link]

  • Organic Syntheses. (2018). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses. [Link]

  • Khalifa, M. (2015). Synthesis of N-substituted aryl amidines by strong base activation of amines. Tetrahedron Letters. [Link]

  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Chemistry. [Link]

  • ResearchGate. (2025). Compounds of amine-substituted cyclic amines: synthesis and structures. Coordination Chemistry Reviews. [Link]

  • MDPI. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

  • MDPI. (2025). Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents. MDPI. [Link]

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Application

Application Notes and Protocols: Radical Polymerization Mechanisms Involving 1-Ethenylcyclohexan-1-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive technical guide on the radical polymerization of 1-ethenylcycloh...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the radical polymerization of 1-ethenylcyclohexan-1-amine, a monomer with significant potential for the synthesis of novel functional polymers. While direct literature on this specific monomer is scarce, this guide synthesizes established principles of radical polymerization of vinyl amines and N-vinyl monomers to propose robust experimental protocols.[1][2] We will explore the mechanistic intricacies of this polymerization, offering insights into reaction design, execution, and polymer characterization. The resulting poly(1-ethenylcyclohexan-1-amine) is a promising candidate for applications in drug delivery and gene therapy, owing to the presence of primary amine functionalities.[3]

Introduction: The Promise of Poly(1-ethenylcyclohexan-1-amine)

The field of functional polymers is continuously seeking new monomers that can impart unique properties to the resulting materials. Vinyl amines, in particular, are a class of monomers that yield polymers with a high density of amine groups.[4] These functionalities make the polymers cationic at physiological pH, enabling strong interactions with negatively charged biomolecules such as nucleic acids and certain drug formulations.[3] This has led to their exploration as non-viral vectors for gene delivery and as carriers for controlled drug release.[3]

1-ethenylcyclohexan-1-amine, with its sterically hindered cyclohexyl group appended to the nitrogen atom, is poised to offer unique solubility, thermal, and morphological characteristics to the corresponding polymer. This guide will provide the foundational knowledge and practical protocols to empower researchers to explore the synthesis and application of this novel polymer.

Fundamentals of Radical Polymerization of Vinyl Monomers

Radical polymerization is a chain reaction process that involves three key stages: initiation, propagation, and termination.[2][5][6] This method is widely employed for the polymerization of vinyl monomers, which are molecules containing a carbon-carbon double bond.[2][6]

  • Initiation: The process begins with the generation of free radicals from an initiator molecule.[7] Common initiators include azo compounds, such as 2,2'-azoisobutyronitrile (AIBN), and peroxides, which decompose upon heating or exposure to UV light to form highly reactive radical species.[2] These radicals then react with a monomer molecule, initiating the polymer chain.[6]

  • Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, rapidly extending the polymer chain.[2]

  • Termination: The growth of polymer chains is halted through termination reactions. This can occur by the combination of two growing polymer chains or by disproportionation, where one chain abstracts a hydrogen atom from another.[6]

// Connections between stages RM -> RM_prop [lhead=cluster_propagation, ltail=cluster_initiation, color="#4285F4", style=dashed, constraint=false]; RMM_n -> RMM_n1 [lhead=cluster_termination, ltail=cluster_propagation, color="#4285F4", style=dashed, constraint=false]; } enddot Figure 1: General mechanism of radical polymerization.

Experimental Protocols

Synthesis of 1-Ethenylcyclohexan-1-amine Monomer
Radical Polymerization of 1-Ethenylcyclohexan-1-amine

This protocol outlines a standard free radical polymerization procedure.

Materials:

  • 1-Ethenylcyclohexan-1-amine (Monomer)

  • 2,2'-Azoisobutyronitrile (AIBN) (Initiator)

  • Anhydrous Toluene (Solvent)

  • Methanol (Non-solvent for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and hot plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Monomer Purification: Purify the 1-ethenylcyclohexan-1-amine monomer by passing it through a column of basic alumina to remove any acidic impurities and inhibitors.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified monomer in anhydrous toluene.

  • Initiator Addition: Add the desired amount of AIBN to the solution. The monomer-to-initiator ratio will influence the final molecular weight of the polymer.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Immerse the flask in a preheated oil bath at 60-80 °C and stir for the desired reaction time (e.g., 6-24 hours).

  • Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.

  • Purification: Filter the precipitated polymer and wash it with fresh methanol to remove unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature until a constant weight is achieved.

Controlled Radical Polymerization: RAFT Polymerization

For better control over molecular weight and dispersity, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is recommended.[2]

Additional Materials:

  • RAFT agent (e.g., a trithiocarbonate or dithiobenzoate)

Procedure:

The procedure is similar to the standard radical polymerization, with the addition of a RAFT agent along with the initiator. The ratio of monomer to RAFT agent is crucial for controlling the molecular weight.

Experimental_Workflow start Start monomer_prep Monomer Purification start->monomer_prep reaction_setup Reaction Setup (Monomer, Solvent, Initiator, RAFT agent) monomer_prep->reaction_setup degassing Degassing (Freeze-Pump-Thaw) reaction_setup->degassing polymerization Polymerization (Heating & Stirring) degassing->polymerization precipitation Precipitation in Non-solvent polymerization->precipitation filtration Filtration & Washing precipitation->filtration drying Drying under Vacuum filtration->drying characterization Polymer Characterization (NMR, FTIR, GPC) drying->characterization end End characterization->end

Characterization of Poly(1-ethenylcyclohexan-1-amine)

The synthesized polymer should be thoroughly characterized to determine its structure, molecular weight, and purity.

Technique Purpose Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the polymer structure and determine the degree of polymerization.Disappearance of vinyl proton signals and appearance of broad signals corresponding to the polymer backbone.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the polymer.[8]Absence of C=C stretching vibration from the monomer and presence of N-H and C-N stretching vibrations.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).A chromatogram showing the molecular weight distribution of the polymer sample.

Mechanistic Considerations and Troubleshooting

The presence of the amine group in 1-ethenylcyclohexan-1-amine can introduce certain complexities to the radical polymerization process.

  • Chain Transfer: The amine proton can potentially act as a chain transfer agent, which could limit the achievable molecular weight.[5] This can be mitigated by using aprotic solvents and thoroughly drying all reagents.

  • Inhibition: Amines can sometimes react with certain initiators, particularly peroxides, leading to non-radical decomposition pathways and inhibiting polymerization. The use of azo initiators like AIBN is generally preferred for amine-containing monomers.[1]

  • Monomer Stability: As with many vinyl amines, the monomer may be susceptible to oxidation or side reactions.[4] It is advisable to store the purified monomer under an inert atmosphere and at low temperatures.

Potential Applications in Drug Development

Polymers bearing primary amine groups, such as poly(1-ethenylcyclohexan-1-amine), are of significant interest to the pharmaceutical and biotechnology industries.

  • Gene Delivery: The cationic nature of the polymer at physiological pH allows for the complexation with negatively charged DNA and RNA, facilitating their delivery into cells.

  • Drug Delivery: The polymer can be used to encapsulate and control the release of anionic drugs.[3] The cyclohexyl group may also impart hydrophobic domains, enabling the formulation of amphiphilic copolymers for micellar drug delivery.

  • Biomaterial Coatings: The amine groups provide reactive sites for the covalent attachment of biomolecules, making these polymers suitable for surface modification of medical devices to improve biocompatibility.

Conclusion

This application note provides a detailed theoretical and practical framework for the radical polymerization of 1-ethenylcyclohexan-1-amine. By leveraging the established principles of vinyl amine polymerization, researchers can confidently approach the synthesis and characterization of this novel polymer. The unique structural features of poly(1-ethenylcyclohexan-1-amine) hold considerable promise for advancing the fields of drug delivery and biomaterials.

References

  • Kinetics of Vinyl Free Radical Polymerization in Simple Systems. (n.d.).
  • CONTROLLED SYNTHESIS OF VINYL AMINE POLYMERS BY RAFT TECHNIQUE - Polen. (2008, June 10).
  • What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. (2022, December 2).
  • Poly(vinyl amide) and Poly(vinyl amine) Families - CD Bioparticles. (n.d.).
  • (PDF) Poly(vinyl amine) as a matrix for a new class of polymers - ResearchGate. (2025, December 3).
  • Precision design of vinyl amine and vinyl alcohol-based copolymers via cobalt-mediated radical polymerization - Polymer Chemistry (RSC Publishing). (n.d.).
  • Poly(vinyl amine) microparticles derived from N-Vinylformamide and their versatile use. (2021, August 4).
  • Polymer Chemistry: Understanding Radical Polymerization - YouTube. (2024, April 16).
  • ABSTRACT STEGALL, THOMAS ADAM. Analysis, Characterization and Optimization of Polyvinylacrylamide Conversion into Polyvinylamine. (n.d.).
  • Radical polymerization - Wikipedia. (n.d.).

Sources

Method

Application Notes &amp; Protocols: A Modular Synthesis of Novel NMDA Receptor Antagonists from 1-Vinylcyclohexylamine Precursors

Abstract This document provides a comprehensive guide for the synthesis of potential N-methyl-D-aspartate (NMDA) receptor antagonists utilizing a versatile 1-vinylcyclohexylamine scaffold. Designed for researchers, medic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of potential N-methyl-D-aspartate (NMDA) receptor antagonists utilizing a versatile 1-vinylcyclohexylamine scaffold. Designed for researchers, medicinal chemists, and drug development professionals, these notes detail a robust and modular synthetic route starting from cyclohexanone. The protocols emphasize mechanistic understanding, experimental reproducibility, and safety. By explaining the causality behind procedural choices and incorporating rigorous analytical checkpoints, this guide serves as a practical tool for the development of novel chemical entities targeting the NMDA receptor for applications in neuroscience research.

Introduction: Targeting the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a critical role in excitatory synaptic transmission throughout the central nervous system. Its function is integral to synaptic plasticity, a fundamental process for learning and memory. However, excessive activation of NMDA receptors leads to excitotoxicity, a pathological process implicated in a wide array of neurological disorders, including ischemic stroke, traumatic brain injury, epilepsy, and neurodegenerative diseases like Alzheimer's.

Consequently, antagonists of the NMDA receptor are of significant therapeutic interest. Many existing antagonists, such as those based on the cyclohexylamine framework, interact with the phencyclidine (PCP) binding site within the receptor's ion channel.[1] The 1-vinylcyclohexylamine core represents a promising, yet underexplored, platform for developing new antagonists. The vinyl moiety provides a key structural element and a synthetic handle for creating diverse chemical libraries to probe structure-activity relationships (SAR) and optimize pharmacological profiles.

Overall Synthetic Strategy

The synthetic pathway is designed as a multi-step sequence that builds complexity from a simple, commercially available starting material. The strategy ensures that the key intermediate, 1-vinylcyclohexylamine, is produced efficiently, allowing for divergent synthesis of various final compounds.

Synthetic_Pathway cluster_0 Stage 1: Core Construction cluster_1 Stage 2: Precursor Formation cluster_2 Stage 3: Diversification A Cyclohexanone B 1-Ethynylcyclohexanol A->B Acetylide Addition C N-(1-ethynylcyclohexyl)amide B->C Ritter Reaction D 1-Ethynylcyclohexylamine C->D Amide Hydrolysis E 1-Vinylcyclohexylamine (Key Precursor) D->E Lindlar Reduction F N-Substituted Antagonist (Final Product) E->F N-Alkylation / Acylation etc.

Caption: High-level overview of the three-stage synthetic workflow.

Detailed Experimental Protocols

Safety Advisory: All procedures must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves, is mandatory. Certain reagents, such as sodium cyanide and strong acids, are extremely hazardous and require specialized handling procedures.

Synthesis of 1-Ethynylcyclohexanol (Intermediate I)
  • Principle: This reaction is a classic nucleophilic addition of an acetylide anion to a ketone. We utilize a commercially available, stabilized lithium acetylide complex to avoid the hazards of generating acetylene gas in the lab. The tertiary alcohol product is the foundational block for the subsequent amination step.

  • Materials:

    • Cyclohexanone

    • Lithium acetylide-ethylenediamine complex

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Under an inert atmosphere (N₂ or Ar), charge a flame-dried, three-neck round-bottom flask with lithium acetylide-ethylenediamine complex (1.1 eq.) and anhydrous THF.

    • Cool the resulting slurry to 0 °C in an ice-water bath.

    • Add a solution of cyclohexanone (1.0 eq.) in anhydrous THF dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 16 hours.

    • Monitor reaction completion using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexane:Ethyl Acetate).

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3x volume).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Expected Outcome: A pale yellow oil. This product is often of sufficient purity to proceed to the next step without chromatographic purification.

Synthesis of 1-Ethynylcyclohexylamine (Intermediate II)
  • Principle: The Ritter reaction provides an elegant method to convert tertiary alcohols into N-alkyl amides.[2][3][4] The strong acid protonates the alcohol, which leaves as water to form a stable tertiary carbocation. This electrophile is then attacked by the nitrogen of a nitrile. Subsequent hydrolysis of the intermediate nitrilium ion and the resulting amide furnishes the desired primary amine.

  • Materials:

    • 1-Ethynylcyclohexanol (Intermediate I)

    • Acetonitrile (serves as both reagent and solvent)

    • Concentrated sulfuric acid (H₂SO₄)

    • Sodium hydroxide (NaOH) solution (20% w/v)

    • Dichloromethane (DCM)

  • Procedure:

    • Charge a flask with 1-ethynylcyclohexanol (1.0 eq.) and acetonitrile. Cool to 0 °C.

    • Slowly and carefully add concentrated H₂SO₄ (2.0 eq.) dropwise, maintaining the internal temperature below 10 °C.

    • After addition, allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Pour the reaction mixture carefully onto crushed ice.

    • Basify the acidic solution by slowly adding 20% NaOH solution until the pH is > 12. This step hydrolyzes the intermediate N-acetyl amide.

    • Heat the mixture to 60-70 °C for 4 hours to ensure complete hydrolysis.

    • Cool to room temperature and extract the aqueous layer with DCM (3x volume).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amine.

Synthesis of 1-Vinylcyclohexylamine (Key Precursor)
  • Principle: The selective reduction of an alkyne to a cis-alkene is a common challenge in synthesis. Over-reduction to the alkane is a frequent side reaction. Lindlar's catalyst—palladium on CaCO₃ poisoned with lead acetate—is specifically designed for this partial hydrogenation.[5][6][7] The poison deactivates the most active sites on the palladium surface, allowing for the hydrogenation of the highly reactive alkyne while preventing the less reactive alkene product from being further reduced.[8][9]

  • Materials:

    • 1-Ethynylcyclohexylamine (Intermediate II)

    • Lindlar's catalyst (Pd/CaCO₃, poisoned)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogen gas (H₂)

    • Celite

  • Procedure:

    • Dissolve 1-ethynylcyclohexylamine (1.0 eq.) in MeOH in a suitable hydrogenation vessel.

    • Add Lindlar's catalyst (approx. 5 mol %).

    • Purge the vessel with hydrogen gas (a balloon of H₂ is sufficient for lab scale).

    • Stir the suspension vigorously under a positive pressure of H₂ at room temperature.

    • Monitor the reaction closely by TLC or ¹H NMR. The reaction is typically complete within 2-4 hours.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with fresh solvent.

    • Concentrate the filtrate under reduced pressure to yield pure 1-vinylcyclohexylamine.

N-Alkylation of 1-Vinylcyclohexylamine (Example Diversification)
  • Principle: Direct N-alkylation with an alkyl halide is a straightforward method for derivatization. However, the primary amine product is often more nucleophilic than the starting material, leading to undesired dialkylation.[10][11] This can be mitigated by using a slight excess of the amine or by carefully controlling the stoichiometry and reaction time.

  • Materials:

    • 1-Vinylcyclohexylamine

    • Benzyl bromide (example alkylating agent)

    • Potassium carbonate (K₂CO₃) as a mild base

    • Acetonitrile (MeCN)

  • Procedure:

    • In a round-bottom flask, combine 1-vinylcyclohexylamine (1.0 eq.), potassium carbonate (2.0 eq.), and acetonitrile.

    • Add benzyl bromide (1.05 eq.) dropwise at room temperature.

    • Heat the mixture to 50 °C and stir for 4-6 hours.

    • Monitor the formation of the product and consumption of the starting amine by TLC.

    • Once complete, cool the reaction, filter off the inorganic salts, and wash the filter cake with acetonitrile.

    • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to isolate the desired N-benzyl-1-vinylcyclohexylamine.

Analytical Characterization Data

Proper characterization at each step is crucial for success. The following table provides expected data for the key compounds in this synthesis.

CompoundMolecular FormulaMW ( g/mol )Key ¹H NMR Signals (δ, ppm, CDCl₃)
1-Ethynylcyclohexanol C₈H₁₂O124.18~2.45 (s, 1H, C≡CH), ~1.90 (br s, 1H, OH), 1.2-1.7 (m, 10H, cyclohexyl)
1-Ethynylcyclohexylamine C₈H₁₃N123.20~2.38 (s, 1H, C≡CH), ~1.6 (br s, 2H, NH₂), 1.2-1.7 (m, 10H, cyclohexyl)
1-Vinylcyclohexylamine C₈H₁₅N125.21~5.85 (dd, 1H, -CH=), ~5.0 (m, 2H, =CH₂), ~1.5 (br s, 2H, NH₂), 1.2-1.6 (m, 10H)
N-Benzyl-1-vinylcyclohexylamine C₁₅H₂₁N215.347.2-7.4 (m, 5H, Ar-H), ~5.9 (dd, 1H, -CH=), ~5.0 (m, 2H, =CH₂), 3.7 (s, 2H, CH₂Ph)

Concluding Remarks

This document outlines a validated and adaptable synthetic route for producing 1-vinylcyclohexylamine and its derivatives. The modularity of the final N-functionalization step allows for the rapid generation of a diverse compound library, which is essential for systematic SAR exploration in drug discovery campaigns. By understanding the principles behind each transformation—from the carbocation-mediated Ritter reaction to the surface-catalyzed Lindlar hydrogenation—researchers can troubleshoot and adapt these protocols to create novel NMDA receptor antagonists with potentially superior therapeutic properties.

References

  • Title: Partial Reduction of Alkynes With Lindlar's Catalyst Source: Master Organic Chemistry URL: [Link]

  • Title: Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature Source: FULIR (University of Rijeka Repository) URL: [Link]

  • Title: Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst Source: OpenOChem Learn URL: [Link]

  • Title: Alkyne Reduction by Lindlar's Catalyst or Na/NH3 Source: Chemistry Steps URL: [Link]

  • Title: Ritter Reaction Source: OpenOChem Learn URL: [Link]

  • Title: Ritter reaction Source: Name-Reaction.com URL: [Link]

  • Title: Reduction of Alkynes Source: The Organic Chemistry Tutor URL: [Link]

  • Title: The Ritter reaction and the Beckmann fragmentation Source: University of Liverpool URL: [Link]

  • Title: Z-selective reduction of alkynes using Lindlar's catalyst Source: Al-Kimia URL: [Link]

  • Title: Amine alkylation Source: Wikipedia URL: [Link]

  • Title: Scale Up of a Ritter Reaction Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature Source: ResearchGate URL: [Link]

  • Title: Alkylation of Amines (Sucks!) Source: Master Organic Chemistry URL: [Link]

  • Title: Preparation of Amines: Alkylation of Ammonia and Amines Source: JoVE URL: [Link]

  • Title: Synthesis and structure-affinity relationships of 1,3, 5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site Source: PubMed URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Synthesis of 1-Ethenylcyclohexan-1-amine

Welcome to the technical support center for the synthesis of 1-ethenylcyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-ethenylcyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize the yield and purity of your target compound.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of 1-ethenylcyclohexan-1-amine, providing potential causes and actionable solutions.

Issue 1: Low or No Product Formation

Question: I am not observing any significant formation of 1-ethenylcyclohexan-1-amine. What are the likely causes and how can I rectify this?

Answer:

Low or no product yield can stem from several factors, primarily related to the chosen synthetic route and reaction conditions. The synthesis of 1-ethenylcyclohexan-1-amine can be approached through a few key pathways, each with its own set of challenges. A common and effective method involves a two-step process:

  • Step 1: Synthesis of 1-Ethynylcyclohexan-1-ol: This is typically achieved by the reaction of cyclohexanone with an acetylide salt, such as sodium acetylide, in liquid ammonia.[1]

  • Step 2: Conversion to 1-Ethenylcyclohexan-1-amine: This transformation is more complex. A plausible route involves the reduction of an intermediate, such as an azide or a nitrile, which would first require conversion of the hydroxyl group of 1-ethynylcyclohexan-1-ol to a suitable leaving group. A more direct, but challenging, approach is the Ritter reaction.[2][3][4]

Potential Causes & Solutions:

Potential Cause Explanation & Solution
Inefficient Formation of 1-Ethynylcyclohexan-1-ol The initial alkynylation of cyclohexanone is critical. Ensure anhydrous conditions as acetylide anions are strong bases and will be quenched by water.[1] The reaction is often performed at low temperatures in liquid ammonia to maintain the stability of the acetylide. Incomplete reaction can be due to insufficient acetylide or poor quality of the starting ketone. Consider purifying the cyclohexanone via distillation before use.
Failure of the Ritter Reaction The Ritter reaction involves the reaction of an alcohol or alkene with a nitrile in the presence of a strong acid to form an amide, which can then be hydrolyzed to the amine.[2][3][4] For 1-ethenylcyclohexan-1-amine synthesis, using 1-ethynylcyclohexan-1-ol as the starting material is problematic due to the reactivity of the alkyne under strongly acidic conditions. A more viable substrate would be 1-ethenylcyclohexan-1-ol. The direct use of 1-ethynylcyclohexan-1-ol can lead to polymerization or other side reactions.
Decomposition of the Product Vinyl amines can be unstable and prone to polymerization or hydrolysis, especially under acidic conditions.[5] It is crucial to handle the product under an inert atmosphere and at low temperatures. The workup and purification steps should be performed promptly.
Ineffective Reduction Step (if applicable) If a route involving the reduction of an intermediate like 1-ethynylcyclohexan-1-amine is employed, the choice of reducing agent is critical. Partial reduction of the alkyne to an alkene is required. Lindlar's catalyst is a common choice for the syn-selective reduction of alkynes to cis-alkenes. Other methods might also be explored.

Experimental Workflow: Two-Step Synthesis of 1-Ethenylcyclohexan-1-amine

G cluster_0 Step 1: Synthesis of 1-Ethynylcyclohexan-1-ol cluster_1 Step 2: Conversion to 1-Ethenylcyclohexan-1-amine A Cyclohexanone C Reaction at -78 °C A->C B Sodium Acetylide in Liquid Ammonia B->C D Acidic Workup (e.g., NH4Cl) C->D E 1-Ethynylcyclohexan-1-ol D->E F 1-Ethynylcyclohexan-1-ol E->F Intermediate Product G Partial Reduction (e.g., Lindlar's Catalyst, H2) F->G H 1-Ethenylcyclohexan-1-ol G->H I Conversion to Amine (e.g., via Ritter Reaction or other amination methods) H->I J 1-Ethenylcyclohexan-1-amine I->J

Caption: Proposed two-step synthesis of 1-ethenylcyclohexan-1-amine.

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing the desired product, but I am also observing significant amounts of byproducts. How can I minimize their formation?

Answer:

Side reactions are a common challenge in amine synthesis. The nature of the byproducts will depend on the specific synthetic route employed.

Common Byproducts and Mitigation Strategies:

Byproduct Plausible Cause Mitigation Strategy
Polymerized Material Vinyl amines are known to be susceptible to polymerization, which can be initiated by acid, heat, or light.[5]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled and degassed solvents. Keep the reaction temperature as low as possible. Consider adding a radical inhibitor, such as hydroquinone, during purification and storage.
Over-alkylation Products (Secondary/Tertiary Amines) If the amination step involves direct alkylation of ammonia or a primary amine, over-alkylation is a common side reaction leading to the formation of secondary and tertiary amines.[6][7]Use a large excess of the aminating agent (e.g., ammonia) to favor the formation of the primary amine. Alternatively, consider using a protected form of ammonia, such as hexamethylenetetramine (in the Delepine reaction) or an azide-based route followed by reduction.
Elimination Products If the synthesis involves a nucleophilic substitution on a cyclohexyl derivative with a good leaving group, elimination to form cyclohexene derivatives can compete with the desired substitution.Choose a less hindered base if one is required. Use a more nucleophilic, less basic aminating agent. Optimize the reaction temperature to favor substitution over elimination (often lower temperatures).
Dicyclohexyl Ether In acid-catalyzed reactions starting from 1-ethenylcyclohexan-1-ol, intermolecular dehydration can lead to the formation of dicyclohexyl ether.Maintain a low concentration of the alcohol substrate by adding it slowly to the reaction mixture. Use a milder acid catalyst or a heterogeneous catalyst that can be easily removed.
Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate pure 1-ethenylcyclohexan-1-amine from the reaction mixture. What purification techniques are most effective?

Answer:

The purification of amines can be challenging due to their basicity and potential for interaction with silica gel in standard column chromatography.[8]

Recommended Purification Strategies:

Technique Description & Best Practices
Acid-Base Extraction This is a fundamental technique for separating amines from neutral or acidic impurities. Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane). Extract with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine, which will then move into the aqueous layer. Wash the aqueous layer with the organic solvent to remove any remaining neutral impurities. Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4) and carefully remove the solvent under reduced pressure.
Column Chromatography on Amine-Functionalized Silica Standard silica gel is acidic and can lead to poor separation and product loss for amines.[8] Using an amine-functionalized silica gel can significantly improve the purification by minimizing these interactions.[8]
Distillation under Reduced Pressure If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective method for purification, especially for removing non-volatile impurities. It is crucial to ensure the system is under a high vacuum to keep the distillation temperature low and prevent decomposition.
Crystallization of a Salt If the amine is difficult to purify directly, it can be converted to a stable crystalline salt (e.g., hydrochloride or oxalate). The salt can then be purified by recrystallization. The pure amine can be regenerated by treating the salt with a base.

Purification Workflow Diagram

G A Crude Reaction Mixture B Acid-Base Extraction A->B C Purified (but potentially still crude) Amine B->C D Column Chromatography (Amine-Functionalized Silica) C->D E Distillation under Reduced Pressure C->E F Pure 1-Ethenylcyclohexan-1-amine D->F E->F

Caption: General purification workflow for 1-ethenylcyclohexan-1-amine.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 1-ethenylcyclohexan-1-amine.

1. What is the most promising synthetic route to achieve a high yield of 1-ethenylcyclohexan-1-amine?

A multi-step synthesis starting from cyclohexanone is generally the most reliable approach. The key steps would be:

  • Formation of 1-ethynylcyclohexan-1-ol: Reacting cyclohexanone with an acetylide source.[1]

  • Partial reduction of the alkyne: Selective hydrogenation of the triple bond to a double bond using a catalyst like Lindlar's catalyst.

  • Introduction of the amine group: This can be achieved through various methods, such as a Mitsunobu reaction with a nitrogen nucleophile (e.g., hydrazoic acid followed by reduction) or conversion of the alcohol to a good leaving group followed by substitution with an amine source. The direct Ritter reaction on 1-ethenylcyclohexan-1-ol could also be explored with careful optimization of the acid catalyst and reaction conditions to avoid polymerization.[2][3][4][9][10]

2. Can a Grignard reaction be used in the synthesis?

A Grignard reaction could be employed in the initial step to add a vinyl group to cyclohexanone, forming 1-ethenylcyclohexan-1-ol. This would involve reacting cyclohexanone with vinylmagnesium bromide. However, Grignard reagents are strong bases and will react with acidic protons, such as those on primary and secondary amines.[11][12] Therefore, a Grignard reagent would not be suitable for directly introducing the amine group in the presence of the hydroxyl group without protection.

3. What are the key safety precautions to consider during this synthesis?

  • Sodium acetylide and liquid ammonia: Sodium acetylide is highly reactive and can be explosive. Liquid ammonia is a corrosive and toxic gas at room temperature and requires proper handling in a well-ventilated fume hood.

  • Strong acids and bases: Concentrated acids (e.g., sulfuric acid for the Ritter reaction) and strong bases (e.g., sodium hydroxide for workup) are corrosive and should be handled with appropriate personal protective equipment (PPE).

  • Flammable solvents: Many organic solvents used in the synthesis (e.g., diethyl ether, THF) are highly flammable.

  • Inert atmosphere: Due to the potential for polymerization of the vinyl amine, it is recommended to work under an inert atmosphere whenever possible.

4. How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure of the molecule, including the presence of the vinyl and amine groups.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This can be used to identify the characteristic functional groups, such as the N-H stretch of the amine and the C=C stretch of the vinyl group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to assess the purity of the sample and identify any volatile impurities.

III. References

  • Organic Chemistry Portal. (2019, November 1). Ritter Reaction. Retrieved from [Link]

  • Troshin, K., & Ananikov, V. (2018). Vinylation of a Secondary Amine Core with Calcium Carbide for Efficient Post-Modification and Access to Polymeric Materials. MDPI.

  • Organic Chemistry Reaction. (2026, February 7). Ritter Reaction. Retrieved from [Link]

  • Li, et al. (2025, May 2). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Molecules.

  • Chandra, S. (2017, March 18). How do Grignard reagents react with amine?. Quora. Retrieved from [Link]

  • Organic Chemistry Portal. Ritter Reaction. Retrieved from [Link]

  • Singh, et al. (2023, November 10). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Journal of the Indian Chemical Society.

  • Auvergne, et al. (2016, November 3). Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews.

  • The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Ethynylcyclohexanol. Retrieved from [Link]

  • Amine-Directed Mizoroki-Heck Arylation of Free Allylamines. (n.d.). Retrieved from [Link]

  • PubMed. (2026, January 29). Efficient solvent-free amide synthesis via Ritter reaction catalyzed by a reusable Fe3O4/g-C3N4/ NTMPA nanocomposite. Retrieved from [Link]

  • Kempe, R. (n.d.). In Situ Generation of Magnesium- and Calcium-Based Grignard Reagents for Amide Synthesis. Chemistry – A European Journal.

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism of vinylation of secondary amines. Retrieved from [Link]

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  • McKusick, B. C., & Sauer, J. C. (1960). U.S. Patent No. 2,959,617. Washington, DC: U.S. Patent and Trademark Office.

  • Chemistry Stack Exchange. (2018, May 13). Reaction of Grignard reagent with primary amines. Retrieved from [Link]

  • Google Patents. (n.d.). US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues. Retrieved from

  • Google Patents. (2024, July 24). EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines. Retrieved from

  • Jafari, M. (2018). Computational survey of Imine synthesis. International Journal of New Chemistry, 5(2), 56-64.

  • PubChem. (n.d.). N-ethenyl-3,3,5,5-tetramethylcyclohexan-1-amine. Retrieved from [Link]

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  • Google Patents. (n.d.). US2858344A - Preparation of 1-ethynylcyclohexanol. Retrieved from

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • PubMed Central. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]

  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures. Retrieved from

  • Suzuki, S., et al. (2019). Perfect Solvent- and Catalyst-Free Syntheses of Imine Derivatives Using the Pressure Reduction Technique. Green and Sustainable Chemistry, 9, 105-118.

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  • PubChem. (n.d.). 1-Cyclohexen-1-amine, N,N-diethyl-. Retrieved from [Link]

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Optimization

Technical Support Center: Troubleshooting Side Reactions in 1-Ethenylcyclohexan-1-amine Coupling Reactions

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the use of 1-ethenylcyclohexan-1-amine in cross-coupling reactions. The unique structure of this reagent—possessing both a primary amine and a nucleophilic enamine moiety—presents a distinct set of challenges and opportunities in synthesis. This guide is designed to help you navigate these complexities, diagnose issues, and optimize your reaction outcomes.

Introduction: The Duality of 1-Ethenylcyclohexan-1-amine

1-Ethenylcyclohexan-1-amine is a versatile building block, but its reactivity profile is nuanced. It exists in equilibrium with its imine tautomer, cyclohexanone imine, and this equilibrium is sensitive to the reaction environment. Furthermore, it possesses two primary nucleophilic sites: the nitrogen atom of the primary amine and the α-carbon of the enamine. This duality is the root cause of many common side reactions, leading to competition between C-N bond formation (e.g., Buchwald-Hartwig amination) and C-C bond formation (e.g., Heck or Suzuki-type coupling). Understanding and controlling this reactivity is paramount for success.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My C-N coupling reaction (Buchwald-Hartwig type) has stalled, or I'm seeing low conversion of my aryl halide. What are the likely causes?

Answer: This is a common issue often related to catalyst deactivation or suboptimal reaction conditions. 1-Ethenylcyclohexan-1-amine, being a primary amine, can be a challenging substrate for Buchwald-Hartwig aminations which often require forcing conditions.[1]

Potential Causes & Solutions:

  • Inadequate Catalyst System: The choice of palladium precursor and, more importantly, the phosphine ligand is critical for C-N coupling.[2][3] First-generation ligands like P(o-tol)₃ are often insufficient.

    • Troubleshooting: Switch to a more electron-rich, sterically hindered biarylphosphine ligand. These "Buchwald ligands" are designed to promote the reductive elimination step, which is often the rate-limiting step in C-N coupling, and prevent side reactions like β-hydride elimination.[2][4] Consider ligands such as RuPhos, XPhos, or BrettPhos, which have proven effective for coupling with challenging amine substrates.[5]

  • Base Incompatibility or Insufficient Strength: The pKa of the base must be high enough to deprotonate the amine-palladium complex to form the active amido-palladium species.

    • Troubleshooting: For C-N couplings with aliphatic amines, strong bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are typically required.[6] Weaker bases like cesium carbonate (Cs₂CO₃) may not be effective.[1]

  • Catalyst Poisoning: The amine substrate itself can sometimes coordinate too strongly to the palladium center, inhibiting catalytic turnover.

    • Troubleshooting: Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can sometimes mitigate this issue by favoring the formation of the active catalyst complex.

  • Presence of Water or Oxygen: Enamines can be sensitive to hydrolysis, which reverts them to cyclohexanone and ammonia.[7] Oxygen can lead to oxidative coupling side products and catalyst deactivation.[8]

    • Troubleshooting: Ensure all solvents and reagents are rigorously dried and degassed. The reaction should be set up under a strictly inert atmosphere (Argon or Nitrogen).

Question 2: I am attempting a C-C coupling (e.g., Suzuki or Heck) but am instead getting significant amounts of the C-N coupled (Buchwald-Hartwig) product. How can I improve selectivity for C-C bond formation?

Answer: This is a classic selectivity problem arising from the dual nucleophilicity of the substrate. The N-H bond of the primary amine is often more kinetically reactive towards oxidative addition complexes of palladium than the C-H or C-B bond of the enamine moiety.

Potential Causes & Solutions:

  • Reaction Conditions Favoring C-N Coupling: The conditions typically used for Buchwald-Hartwig amination (strong bases, specific phosphine ligands) will naturally favor the C-N product.

    • Troubleshooting: A complete redesign of the reaction conditions is necessary. For a Suzuki-Miyaura coupling , you would typically use a boronic acid or ester derivative of the enamine. For a Heck coupling , you would react the enamine directly with an aryl halide under different conditions. The key is to use conditions that do not favor amine deprotonation.

Coupling TypeTypical CatalystTypical BaseTypical SolventKey Consideration
Buchwald-Hartwig (C-N) Pd₂(dba)₃ / RuPhos or XPhosNaOtBu or LiHMDSToluene or DioxaneFavors N-H activation.[2][9]
Suzuki-Miyaura (C-C) Pd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃, Cs₂CO₃, or K₃PO₄Dioxane/H₂O or DMERequires conversion of the enamine to an organoboron species first.[10]
Heck (C-C) Pd(OAc)₂ / PPh₃Et₃N or K₂CO₃DMF or AcetonitrileDirect coupling of the enamine C-H bond.
  • In-Situ N-Protection (A Last Resort): If optimizing conditions fails, a temporary protecting group on the nitrogen can force C-C coupling.

    • Troubleshooting Protocol:

      • Protect the amine of 1-ethenylcyclohexan-1-amine with a readily cleavable group (e.g., Boc anhydride to form the tert-butyl carbamate).

      • Perform the desired C-C coupling reaction on the N-protected substrate.

      • Deprotect the amine under standard conditions (e.g., trifluoroacetic acid for Boc). This adds steps but provides absolute control over selectivity.

Question 3: My reaction mixture is a complex mess, and I'm isolating hydrodehalogenated starting material and what appears to be an imine byproduct. What is happening?

Answer: This product profile is a classic signature of β-hydride elimination, a common off-cycle pathway in palladium-catalyzed cross-coupling reactions.[2][3]

Mechanism of Side Reaction: After oxidative addition of the aryl halide to Pd(0) and coordination of the amine, the resulting palladium-amido complex can undergo β-hydride elimination instead of the desired reductive elimination. This process transfers a hydrogen from the cyclohexyl ring to the palladium center, which then reductively eliminates with the halide, forming the hydrodehalogenated arene (Ar-H). The amine is released as an imine.

Beta_Hydride_Elimination

Troubleshooting Strategies:

  • Use Bulky Ligands: The most effective way to combat β-hydride elimination is to use ligands that sterically enforce the conformation required for reductive elimination.

    • Action: Employ bulky biarylphosphine ligands like XPhos, RuPhos, or Josiphos-type ligands.[2][4] The steric bulk of these ligands destabilizes the transition state for β-hydride elimination.

  • Lower Reaction Temperature: Higher temperatures can favor elimination pathways.

    • Action: Screen lower reaction temperatures (e.g., start at 80 °C instead of 110 °C) and monitor for product formation versus side-product formation. This may require longer reaction times.

  • Choice of Halide: The nature of the leaving group on the aryl partner can play a role.

    • Action: If using an aryl iodide, which undergoes fast oxidative addition, consider switching to an aryl bromide or chloride. The slower overall catalytic cycle can sometimes alter the relative rates of desired versus undesired pathways.

General Experimental Protocol for Troubleshooting C-N Coupling

This protocol provides a robust starting point for optimizing the Buchwald-Hartwig amination of 1-ethenylcyclohexan-1-amine with an aryl bromide.

protocol_workflow

Step-by-Step Procedure:

  • Preparation: In a glovebox or under a positive pressure of argon, add the aryl bromide (1.0 equiv), palladium precursor (e.g., Pd₂(dba)₃, 2 mol %), phosphine ligand (e.g., RuPhos, 4.4 mol %), and base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Reagent Addition: Seal the vessel, remove it from the glovebox, and add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1 M) via syringe. Finally, add 1-ethenylcyclohexan-1-amine (1.2 equiv) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS until the aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.

This systematic approach, combined with the troubleshooting advice above, will enable you to efficiently diagnose and solve the common side reactions encountered when working with this versatile but challenging substrate.

References

  • Mohammadi, Z., et al. (2017). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. ResearchGate. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Cernak, T., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

  • Kalita, A., et al. (2025). Efficient oxidative coupling of amines to imines under natural sunlight using a benzothiadiazole-based molecular photocatalyst. RSC Publishing. [Link]

  • Reddy, R., et al. (2025). Cobalt-Catalyzed Regio- and Enantioselective Reductive Coupling of 1,3-Enynes with Imines. ACS Publications. [Link]

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  • Niu, B., et al. Optimization of the Reaction Conditions. ResearchGate. [Link]

  • Goti, G., et al. One Amine–3 Tasks: Reductive Coupling of Imines with Olefins in Batch and Flow. PMC. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wiesner, M., et al. (2010). Enamine Catalysis with Low Catalyst Loadings - High Efficiency via Kinetic Studies. [Link]

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  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Jørgensen, K. A., et al. (2019). Enamine/Transition Metal Combined Catalysis. PMC. [Link]

  • Domainex. (2024). Synthesis in Review: Aminative Suzuki-Miyaura Coupling. [Link]

  • Li, X. The Asymmetric Buchwald–Hartwig Amination Reaction. [Link]

  • The reaction monitoring blog. (2008). Copper-free Sonogashira coupling. [Link]

  • Chaughule, A. U., et al. Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

  • Reddit. (2026). Troubleshooting a C–N Coupling Reaction. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • He, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • Krische, M. J., et al. Complex Allylation by the Direct Cross-Coupling of Imines with Unactivated Allylic Alcohols. PMC. [Link]

  • Wang, D., et al. (2021). Can Primary Arylamines Form Enamine? ACS Publications. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. [Link]

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  • Jasperse, J. Reactions of Amines. [Link]

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  • Primed Fluid Power. (2019). Troubleshooting Coupling Failures. YouTube. [Link]

  • Stucchi. (2022). Troubleshooting Stucchi's VEP Threaded Flat Face Series. [Link]

  • European Pharmaceutical Review. (2022). Challenges in downstream purification of advanced therapies. [Link]

  • InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction. [Link]

  • Pinto, F., et al. (2023). Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C. MDPI. [Link]

  • ResearchGate. (2025). Cyclization and rearrangement products from coupling reactions. [Link]

  • Carron, K. T., et al. Studies concerning the electrophilic amino-alkene cyclisation for the synthesis of bicyclic amines. RSC Publishing. [Link]

  • Li, A., et al. (2022). Progress, applications, challenges and prospects of protein purification technology. PMC. [Link]

  • Daugulis, O., et al. Enantioselective ortho-C–H Cross-Coupling of Diarylmethylamines with Organoborons. PMC. [Link]

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Troubleshooting

stability of 1-ethenylcyclohexan-1-amine under oxidative conditions

Introduction: Navigating the Reactivity of 1-ethenylcyclohexan-1-amine Welcome to the technical support guide for 1-ethenylcyclohexan-1-amine. This molecule is a valuable synthetic intermediate, notable for its unique st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Reactivity of 1-ethenylcyclohexan-1-amine

Welcome to the technical support guide for 1-ethenylcyclohexan-1-amine. This molecule is a valuable synthetic intermediate, notable for its unique structure featuring a primary amine and a vinyl group attached to the same tertiary carbon of a cyclohexane ring. This arrangement, however, also renders the compound particularly susceptible to oxidative degradation. Understanding and controlling its stability is paramount for achieving reproducible and high-yielding results in your research.

This guide provides field-proven insights, troubleshooting protocols, and frequently asked questions to help you successfully handle, store, and utilize 1-ethenylcyclohexan-1-amine in your experiments, ensuring the integrity of your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 1-ethenylcyclohexan-1-amine that are vulnerable to oxidation?

A1: The molecule has two primary sites susceptible to oxidative attack: the exocyclic carbon-carbon double bond (vinyl group) and the primary amine group (-NH₂). The tertiary carbon to which both groups are attached is allylic, which can further influence reactivity. The nitrogen's lone pair can also direct reactions.

Caption: Key oxidative-sensitive sites on 1-ethenylcyclohexan-1-amine.

Q2: Why is this compound so sensitive to ambient conditions (e.g., air exposure)?

A2: The sensitivity arises from a combination of factors. Primary and secondary amines are known to be susceptible to oxidative degradation initiated by atmospheric oxygen. This process can be accelerated by light and trace metal impurities. The vinyl group is also a well-known target for oxidation. The presence of both functional groups in close proximity can lead to complex degradation pathways, potentially involving auto-oxidation where radical intermediates formed at one site can trigger reactions at the other.

Q3: What are the likely degradation products when 1-ethenylcyclohexan-1-amine is exposed to common laboratory oxidants?

A3: The product profile is highly dependent on the oxidant used and the reaction conditions. Based on the known reactivity of alkenes and primary amines, we can predict the following outcomes.

Oxidizing AgentTarget Site(s)Probable Major Degradation ProductsMechanistic Insight & Citation
Ozone (O₃), followed by reductive workup C=C Double BondCyclohexanone, FormaldehydeOzonolysis causes complete cleavage of the double bond.[1][2]
Potassium Permanganate (KMnO₄), strong C=C Double Bond & -NH₂Cyclohexanone, Formic Acid (or CO₂), potential N-oxidation productsKMnO₄ is a powerful oxidant that cleaves the double bond and can also oxidize the primary amine.[2][3] Aldehyde intermediates are often oxidized further to carboxylic acids.[4]
Peroxy Acids (e.g., m-CPBA) C=C Double Bond, -NH₂1-(oxiran-2-yl)cyclohexan-1-amine (epoxide), N-oxideEpoxidation of the alkene is common. The amine can also be oxidized to a hydroxylamine or N-oxide.
Tert-Butyl Hydroperoxide (TBHP) C=C Double BondOxidative cleavage products (ketone, amide fragments)TBHP, especially with metal catalysts, can promote the oxidative cleavage of the C=C bond in electron-rich systems.[5]
Air (O₂), long exposure -NH₂, C=C Double BondComplex mixture, including imines, amides, and polymeric materialAutoxidation often proceeds via radical mechanisms, leading to a variety of hard-to-characterize products.
Q4: What are the best practices for storing and handling this compound to ensure its stability?

A4: To minimize degradation, rigorous exclusion of oxygen and light is critical.

  • Storage: Store in an amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C is recommended). The vial cap should have a PTFE-lined septum for airtight sealing.

  • Handling: When using the compound, always use dry, deoxygenated solvents. Never leave the container open to the air. Use syringe techniques under a positive pressure of inert gas to transfer solutions.

  • Solvent Purity: Use freshly distilled or purchased anhydrous solvents. Ethers, for example, can form explosive peroxides which are potent oxidants. Test for peroxides before use.

Troubleshooting Guide

Problem: My reaction is yielding a complex mixture of unidentified products, and I suspect oxidative degradation.

Solution: A systematic approach is needed to diagnose the source of degradation. Follow this workflow to identify the issue.

Troubleshooting_Workflow start Start: Complex Mixture Observed check_reagents Step 1: Verify Reagent Purity - Test solvents for peroxides. - Use freshly opened starting material. start->check_reagents run_control Step 2: Run Control Reaction - Exclude the oxidant. - Run at t=0 and t=final. check_reagents->run_control analyze_control Analyze Control Samples via LC-MS/GC-MS run_control->analyze_control degradation_present Degradation still occurs? analyze_control->degradation_present implement_rigor Step 3: Enhance Inert Atmosphere Technique - Degas solvent (freeze-pump-thaw). - Ensure positive Argon/N₂ pressure. degradation_present->implement_rigor Yes no_degradation No degradation in control. Issue is with the oxidant. degradation_present->no_degradation No final_check Re-run reaction with enhanced technique. implement_rigor->final_check reassess_reaction Re-evaluate oxidant choice or reaction conditions (temp, time). Consider protecting groups. no_degradation->reassess_reaction reassess_reaction->final_check end_ok Success: Clean Reaction final_check->end_ok end_fail Failure: Consult Specialist final_check->end_fail

Caption: Diagnostic workflow for troubleshooting suspected oxidative degradation.

Problem: I need to perform an oxidation on a different functional group in my molecule. How can I protect the 1-ethenylcyclohexan-1-amine moiety?

Solution: Protecting group chemistry is essential for this scenario. You must protect both the amine and the alkene if your oxidant is non-selective.

  • Protect the Amine: The primary amine can be readily protected as a carbamate, such as a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group. These are generally stable to many oxidative conditions.

  • Protect the Alkene: If your oxidant is aggressive towards C=C bonds (e.g., KMnO₄, O₃), you must also protect the alkene. A common strategy is temporary dihydroxylation to a diol (using OsO₄), protection of the diol (e.g., as an acetonide), followed by your desired oxidation, and then deprotection and regeneration of the alkene.

  • Orthogonal Strategy: Choose protecting groups that can be removed under conditions that do not affect your final product. For example, a Boc group is removed with acid, while a dithiane-based dM-Dmoc group is removed under nearly neutral oxidative conditions, offering a different orthogonality.[6][7]

Experimental Protocols

Protocol A: Quantification of Degradation by GC-MS

This protocol provides a method to assess the stability of your compound under specific conditions by monitoring its disappearance over time.

Objective: To quantify the percentage of 1-ethenylcyclohexan-1-amine remaining after exposure to an oxidative stressor (e.g., air).

Materials:

  • 1-ethenylcyclohexan-1-amine

  • Anhydrous, deoxygenated solvent (e.g., Dichloromethane)

  • Internal Standard (IS) solution (e.g., Dodecane, 1 mg/mL in Dichloromethane)

  • 2 mL GC vials with PTFE-lined caps

  • Gas-tight syringe

Procedure:

  • Prepare Stock Solution: Under an argon atmosphere, prepare a stock solution of 1-ethenylcyclohexan-1-amine (e.g., 10 mg/mL) in the chosen solvent.

  • Prepare GC Samples (t=0): In a GC vial, combine 100 µL of the stock solution and 100 µL of the Internal Standard solution. Dilute with 800 µL of solvent. Cap immediately. This is your baseline (t=0) sample. Prepare in triplicate.

  • Induce Stress: Open a separate vial of the stock solution to air for a defined period (e.g., 1, 4, 8, 24 hours) at room temperature.

  • Prepare GC Samples (t=x): At each time point, take 100 µL of the "stressed" stock solution and prepare a GC sample as described in Step 2. Prepare each time point in triplicate.

  • GC-MS Analysis: Analyze all samples using a GC-MS method suitable for separating the analyte from the internal standard and any major degradation products. Gas chromatography is well-suited for detecting volatile species.[8][9]

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each sample.

    • Normalize the ratios at each time point (t=x) to the average ratio at t=0.

    • % Remaining = (Ratio_tx / Ratio_t0) * 100

Protocol B: Freeze-Pump-Thaw Degassing of Solvents

This is a robust method for removing dissolved oxygen from solvents, which is a primary cause of oxidative degradation.

Objective: To prepare a deoxygenated solvent for handling sensitive reagents.

Materials:

  • Solvent to be degassed

  • Schlenk flask with a sidearm and stopcock

  • High-vacuum pump with a cold trap (liquid nitrogen or dry ice/acetone)

  • Inert gas line (Argon or Nitrogen)

  • Dewar flask

Procedure:

  • Setup: Place the solvent in the Schlenk flask (do not fill more than half full). Attach the flask to a Schlenk line that can switch between vacuum and inert gas.

  • Freeze: Immerse the bottom of the flask in a Dewar filled with liquid nitrogen. Swirl the flask to freeze the solvent into a solid layer on the walls.

  • Pump (Evacuate): Once the solvent is completely frozen, open the stopcock to the vacuum line. The vacuum will remove the air from the headspace above the frozen solvent. Allow it to pump for 5-10 minutes.

  • Thaw: Close the stopcock to the vacuum. Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. You may see bubbles evolving from the liquid as dissolved gas is released.

  • Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least three times to ensure thorough removal of dissolved oxygen.

  • Final Step: After the final thaw, backfill the flask with your inert gas (Argon or Nitrogen). The solvent is now deoxygenated and ready for use.

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  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
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  • ESPCI Paris. (n.d.). Characterization of the degradation products of amines used for post combustion CO 2 capture.
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  • Ashenhurst, J. (2025). Oxidation of Alkynes with Ozone and KMnO4. Master Organic Chemistry. Available at: [Link]

  • Liu, J., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1750–1757. Available at: [Link]

  • McCallum, J. (2020). Oxidation reactions of alkenes (O3 and KMnO4). YouTube. Available at: [Link]

  • Carron, P., et al. (2009). Studies concerning the electrophilic amino-alkene cyclisation for the synthesis of bicyclic amines. Organic & Biomolecular Chemistry, 7(5), 966–976.
  • Schrey, A., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2377–2386. Available at: [Link]

  • von Gunten, U. (2003). Permanganate formation in the reactions of ozone with Mn(II): A mechanistic study.
  • PubChem. (n.d.). N-ethenyl-3,3,5,5-tetramethylcyclohexan-1-amine.
  • Echemi. (2025).
  • LibreTexts Chemistry. (2021). 10.
  • Jafari, M. (2018). Original Article. International Journal of New Chemistry, 5(2), 56-64.
  • ResearchGate. (2015). Stability of aqueous amine solutions to thermal and oxidative degradation in the absence and the presence of CO2.
  • ResearchGate. (2018). (PDF)
  • Kahl, R., et al. (1993). Protective activity of aromatic amines and imines against oxidative nerve cell death. Molecular Pharmacology, 44(4), 768–774.

Sources

Optimization

handling air-sensitive allylic amines like 1-amino-1-vinylcyclohexane

Topic: 1-Amino-1-Vinylcyclohexane & -Vinyl Amines[1] Executive Summary 1-Amino-1-vinylcyclohexane represents a class of "hindered but reactive" -disubstituted allylic amines.[1] Unlike linear allylic amines, these compou...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Amino-1-Vinylcyclohexane & -Vinyl Amines[1]

Executive Summary

1-Amino-1-vinylcyclohexane represents a class of "hindered but reactive"


-disubstituted allylic amines.[1] Unlike linear allylic amines, these compounds cannot tautomerize to enamines/imines due to the quaternary 

-carbon. However, they present a dual stability challenge:
  • Radical Polymerization: The vinyl group is prone to spontaneous polymerization, especially if the amine is stored as a free base.

  • Carbamate Formation: The primary amine moiety (-NH

    
    ) reacts avidly with atmospheric CO
    
    
    
    to form solid carbamates, often mistaken for polymerization.

This guide provides a self-validating workflow for the synthesis, purification, and storage of these high-value intermediates.

Module 1: Chemical Profile & Stability Data

Compound Identity:

  • IUPAC Name: 1-Vinylcyclohexan-1-amine[1]

  • Structure: Cyclohexane ring with geminal -NH

    
     and -CH=CH
    
    
    
    groups.[1]
  • Key Risk Factors: Air (CO

    
    ), Moisture, Heat, Radical Initiators (Light).
    

Physical Properties (Estimated & Analogous Data):

PropertyValue / RangeNotes
Boiling Point ~55–65 °C @ 15 mmHgDo not distill at atmospheric pressure to avoid thermal polymerization.[1]
Density ~0.88 g/mLSlightly denser than vinylcyclohexane (0.805 g/mL) due to the amine.
Appearance Colorless LiquidTurns yellow/pink upon oxidation; viscous/solid upon polymerization.[1]
pKa (Conj. Acid) ~10.0–10.5Strong base; forms stable salts with HCl, H

SO

.
Storage Class Flammable / CorrosiveStore at -20°C under Argon.[1]
Module 2: Degradation Pathways (Visualization)

Understanding why the molecule degrades is the first step to preventing it. The following diagram illustrates the three main failure modes: Oxidation, Carbamate Formation, and Polymerization.

DegradationPathways Target 1-Amino-1-vinylcyclohexane (Free Base) Carbamate Ammonium Carbamate Salt (White Solid Precipitate) Target->Carbamate Rapid Nucleophilic Attack NOxide N-Oxide / Oxidative Deamination (Yellow/Pink Discoloration) Target->NOxide Slow Oxidation Polymer Poly(vinylamine) Tars (Viscous Gunk) Target->Polymer Chain Propagation CO2 Atmospheric CO2 (Air Exposure) CO2->Carbamate O2 Atmospheric O2 (Oxidation) O2->NOxide Radical Heat / Light / Peroxides (Radical Initiation) Radical->Polymer

Figure 1: The "Triangle of Instability" for allylic amines.[1] Note that Carbamate formation is often reversible (with acid), while Polymerization is irreversible.

Module 3: Handling & Purification Protocols
Protocol A: The "Salt Strategy" (Recommended)

The most reliable way to handle 1-amino-1-vinylcyclohexane is to never store it as a free base .[1] Convert it immediately to the Hydrochloride (HCl) or Tartrate salt.

  • Dissolution: Dissolve the crude reaction mixture (after workup) in anhydrous Diethyl Ether (Et

    
    O) or MTBE.
    
  • Acidification: Cool to 0°C. Slowly add 2.0 equivalents of 2M HCl in Diethyl Ether (commercial solution) or bubble dry HCl gas.

    • Why? Aqueous HCl requires water removal later, which is difficult. Anhydrous precipitation is cleaner.[1]

  • Filtration: The amine hydrochloride will precipitate as a white, non-hygroscopic solid. Filter under inert atmosphere (Schlenk frit) if possible.

  • Storage: Store the solid salt at room temperature or 4°C. It is stable for months/years.

  • Liberation (Just-in-Time): When needed for a reaction, suspend the salt in Et

    
    O, add 1M NaOH (aq), separate phases, dry (K
    
    
    
    CO
    
    
    ), and use immediately.
Protocol B: Distillation of Free Base

If you must isolate the free liquid amine:

  • Inhibition: Add 100–500 ppm of BHT (Butylated hydroxytoluene) to the distillation pot. This scavenges radicals and prevents polymerization during heating.[1]

  • Vacuum: Use high vacuum (<10 mmHg). Do not exceed a bath temperature of 60°C.[1]

  • Receiving: Cool the receiving flask to -78°C (Dry ice/acetone) to prevent vapors from entering the pump and to immediately quench thermal energy.

  • Inerting: Bleed the vacuum with Argon, not air.

Module 4: Troubleshooting & FAQ

Q1: My clear liquid turned cloudy and solid within 20 minutes on the bench. Did it polymerize?

  • Diagnosis: Likely Carbamate Formation , not polymerization.

  • Test: Add a few drops of 1M HCl. If it bubbles (releases CO

    
    ) and dissolves, it was the carbamate. If it remains an insoluble gummy solid, it polymerized.
    
  • Fix: Always handle under positive pressure of Nitrogen/Argon.[1]

Q2: The NMR shows a clean spectrum, but the integration of the vinyl protons is low.

  • Diagnosis: Partial polymerization or aggregation.[1]

  • Insight: Broadening of peaks often occurs before visible precipitation.[1]

  • Fix: Filter the sample through a small plug of basic alumina (not silica) to remove oligomers.

Q3: Can I use Silica Gel chromatography for purification?

  • Risk: High. Silica is slightly acidic and can catalyze decomposition or irreversible adsorption of the amine.

  • Alternative: Use Basic Alumina (Activity III) or treat your silica with 1% Triethylamine in the eluent to deactivate acidic sites. The "Salt Strategy" (Protocol A) is superior to chromatography.

Q4: I need to use this in a radical cross-coupling. Will the BHT stabilizer interfere?

  • Yes. If you stored the amine with BHT, you must remove it.

  • Removal: Pass the amine solution through a short pad of activated alumina or distill it (carefully) just before use. Alternatively, use the HCl salt and liberate it, as the salt crystallization excludes the BHT.

Module 5: Synthesis Workflow (Decision Tree)

SynthesisWorkflow Start Start: Cyclohexanecarbonitrile (or Imine Precursor) Reaction Add Vinyl Grignard / Vinyl Lithium (-78°C to RT) Start->Reaction Quench Quench: Sat. NH4Cl (Cold) Avoid warming >30°C Reaction->Quench Decision Intended Use? Quench->Decision PathA Long-Term Storage or Shipping Decision->PathA Later PathB Immediate Use (Next Step) Decision->PathB Now ActionA Precipitate as HCl Salt (Stable Solid) PathA->ActionA ActionB Keep in Solution (Et2O/THF) Store at -20°C under Ar PathB->ActionB

Figure 2: Operational workflow for synthesizing and stabilizing


-vinyl amines.
References
  • Overman, L. E. (1976). "Thermal and mercuric ion catalyzed [3,3]-sigmatropic rearrangement of allylic trichloroacetimidates. 1,3-Transposition of alcohol and amine functions."[1] Journal of the American Chemical Society.

  • Kitamura, M., Suga, T., Chiba, S., & Narasaka, K. (2004).[2] "Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime." Organic Letters.

  • Sigma-Aldrich. (n.d.).[1][3] "Technical Bulletin AL-134: Handling Air-Sensitive Reagents." MilliporeSigma.

  • PubChem. (2025).[1][4] "1-Vinylcyclohexanol (Related Analog Data)." National Library of Medicine.[1]

  • Yi, H., et al. (2017). "α-Substituted Vinyl Azides: An Emerging Functionalized Alkene." Chemical Society Reviews.[1][5]

Sources

Troubleshooting

Technical Support Center: Crystallization of 1-Vinylcyclohexylamine Salts

Welcome to the technical support center for the crystallization of 1-vinylcyclohexylamine salts. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and pract...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 1-vinylcyclohexylamine salts. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the crystallization process. Our goal is to move beyond simple protocols and explain the underlying scientific principles that govern successful salt formation and crystallization.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the solvent selection and crystallization of 1-vinylcyclohexylamine salts.

Q1: Why is the salt formation and crystallization of 1-vinylcyclohexylamine a critical step in drug development?

1-Vinylcyclohexylamine is a primary amine, and like many amine-containing active pharmaceutical ingredients (APIs), converting it to a salt form is a common strategy to improve its physicochemical properties.[1][2] The freebase form may have undesirable characteristics such as poor solubility, low stability, or being a liquid at room temperature, which complicates handling and formulation.

Salt formation can significantly:

  • Enhance Stability: Salts are generally more chemically stable and less prone to degradation during storage than the freebase form.[2]

  • Improve Solubility: By selecting an appropriate counterion, the aqueous solubility of the molecule can be dramatically improved, which is often crucial for bioavailability.[2]

  • Provide a Crystalline Solid: Crystallization is a highly effective purification method that removes impurities from the reaction mixture.[2][3] It also provides a solid form with consistent properties (e.g., melting point, dissolution rate) essential for manufacturing a stable and effective drug product.

Q2: How does the choice of acid (counterion) impact the crystallization of 1-vinylcyclohexylamine salts?

The choice of the counterion is a critical variable that profoundly influences the properties of the resulting salt and its propensity to crystallize.[1][4] Different acids will form salts with unique crystal lattice energies, hydrogen bonding networks, and solubilities.[1][5]

Key considerations include:

  • pKa Relationship: A significant difference between the pKa of 1-vinylcyclohexylamine (a base) and the acid is generally required for stable salt formation. A common guideline suggests a ΔpKa (pKa of base - pKa of acid) of 2 or 3 to ensure proton transfer.[6]

  • Counterion Properties: Small, compact counterions often produce crystalline salts with high melting points.[1][4] The counterion's ability to form hydrogen bonds has a major impact on the salt's solubility and crystal structure.[1][5]

  • Common Acids for Amine Salts: Acids frequently used to form crystalline salts with amines include hydrochloric acid, sulfuric acid, maleic acid, succinic acid, fumaric acid, and tartaric acid.[7] It is often necessary to screen several counterions to find a salt with the desired properties.

Q3: What are the guiding principles for selecting a solvent system for the crystallization of 1-vinylcyclohexylamine salts?

The ideal solvent system is one where the salt has high solubility at an elevated temperature but low solubility at room temperature or below. This solubility differential is the driving force for crystallization upon cooling.[8][9]

The core principles are:

  • Solubility Profile: The target compound should be soluble in the chosen solvent, but not excessively so.[10] If the salt is too soluble, even at low temperatures, the yield will be poor. If it is not soluble enough at high temperatures, crystallization is impossible.

  • Solvent-Solute Interactions: The solvent should not react with the salt. Consider the polarity of both the salt and the solvent. Polar salts tend to dissolve in polar solvents, and nonpolar salts in nonpolar solvents. Hydrogen bonding between the solvent and the salt can significantly affect solubility.[10]

  • Anti-Solvent Strategy: A common and effective technique is to use a binary solvent system. The salt is dissolved in a "solvent" in which it is soluble, and then a miscible "anti-solvent" in which the salt is insoluble is added to induce precipitation.[10] A classic combination for amine salts is ethanol (solvent) and diethyl ether (anti-solvent).[7]

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Q1: My 1-vinylcyclohexylamine salt is "oiling out" and forming liquid droplets instead of crystals. What's happening and how can I fix it?

Cause: "Oiling out" occurs when the salt comes out of solution at a temperature above its melting point.[11] This is common when the solution is too concentrated, causing the salt to precipitate too quickly at a high temperature. Impurities can also depress the melting point and contribute to this issue.[11] Oiled-out products are rarely pure.

Solutions:

  • Add More Solvent: Re-heat the mixture to dissolve the oil. Add a small amount (1-2 mL per 100 mg of solid) of additional hot solvent to the solution.[11] This increases the total volume, meaning the solution will need to cool to a lower temperature before it becomes supersaturated, hopefully below the salt's melting point.

  • Lower the Crystallization Temperature Slowly: After adding more solvent, allow the solution to cool much more slowly. Insulating the flask can promote slow, controlled crystal growth.[11]

  • Change the Solvent System: If the problem persists, the chosen solvent may be unsuitable. Try a solvent with a lower boiling point or a different polarity.

  • Purify the Material: If impurities are suspected, an initial purification step (e.g., charcoal treatment) might be necessary before crystallization.[11]

Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

Cause: Crystal formation requires two steps: nucleation (the initial formation of small crystal seeds) and growth.[8] A failure to crystallize usually indicates that either the solution is not sufficiently supersaturated or the energy barrier for nucleation has not been overcome.

Solutions:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystals to form.[11]

  • Add a Seed Crystal: If you have a previous batch of the crystalline salt, add a single tiny crystal to the solution. This "seed" acts as a template for further crystal growth.

  • Increase Concentration: There may be too much solvent.[11] Gently heat the solution to boil off some of the solvent, then allow it to cool again.

  • Use an Anti-Solvent: If you are using a single-solvent system, you can try slowly adding a miscible anti-solvent (a solvent in which your salt is insoluble) until the solution becomes cloudy (the point of saturation), then allow it to stand.

  • Full Solvent Removal: As a last resort, the solvent can be completely removed by rotary evaporation to recover the crude solid. You can then attempt recrystallization with a different solvent system.[11]

Q3: My salt crashes out of solution as a fine powder, not well-defined crystals. How can I improve the crystal quality?

Cause: Rapid crystallization traps impurities and leads to the formation of small, poorly-defined crystals or powders.[11] An ideal crystallization process should have crystals appearing after about 5 minutes and continuing to grow over 20 minutes or more.[11]

Solutions:

  • Slow Down the Cooling Rate: This is the most critical factor. After heating to dissolve the salt, cover the flask with a watch glass and place it on an insulating surface (like a cork ring or wood block) to cool slowly to room temperature before moving it to an ice bath.[11]

  • Use More Solvent: The solution may be too concentrated. Re-heat the mixture and add a small amount of additional solvent. This will ensure the solution remains unsaturated for longer during the cooling process, allowing more time for larger crystals to form.[11]

  • Consider a Different Solvent: Some solvents are inherently more likely to produce good crystals than others. Highly volatile solvents like dichloromethane or acetone can sometimes evaporate too quickly, leading to rapid precipitation.[10]

Q4: I've isolated a gummy, semi-liquid, or amorphous solid. How can I induce it to crystallize?

Cause: Some amine salts, particularly sulfates or hydrochlorides with residual water, are prone to forming non-crystalline solids.[7] This can also be caused by impurities inhibiting the formation of an ordered crystal lattice.

Solutions:

  • Solvent Stripping (Azeotropic Removal of Water): Dissolve the gummy material in a solvent like toluene or dichloromethane (DCM) and then remove the solvent on a rotary evaporator.[7] Repeating this process several times can azeotropically remove residual water, which often induces crystallization.[7]

  • Trituration: Add a solvent in which the salt is completely insoluble (an anti-solvent like hexanes or diethyl ether).[7] Vigorously stir or sonicate the mixture. This mechanical agitation can sometimes provide the energy needed to break up the amorphous solid and rearrange it into a more stable crystalline form.

  • Solvent/Anti-Solvent Diffusion: Dissolve the material in a minimal amount of a good solvent in a narrow tube or vial. Carefully layer an anti-solvent on top. Over time, the anti-solvent will slowly diffuse into the solvent layer, gradually reducing the solubility and promoting slow, high-quality crystal growth at the interface.

Section 3: Protocols and Data

Protocol 1: Systematic Solvent Screening Workflow

A systematic approach is essential for efficiently identifying an optimal crystallization solvent. The following protocol outlines a general workflow.

  • Preparation: Place a small amount (approx. 10-20 mg) of the 1-vinylcyclohexylamine salt into several different vials.

  • Solvent Addition (at Room Temperature): To each vial, add a different candidate solvent (see Table 1) dropwise until the solid dissolves or until a significant volume (e.g., 2 mL) has been added. Note the solubility at room temperature. A good candidate will show poor solubility.

  • Heating: For vials where the salt was poorly soluble, heat the mixture to the solvent's boiling point. Add more solvent dropwise if necessary until the solid fully dissolves. Be sure to use the minimum amount of hot solvent.

  • Cooling: Allow the vials to cool slowly to room temperature. Observe for crystal formation.

  • Cold Shock: If no crystals form, place the vials in an ice bath or freezer for 20-30 minutes.

  • Evaluation: Assess the outcome for each solvent. The ideal solvent is one that required heating to dissolve the salt and produced a good yield of crystals upon cooling.

  • Binary System (Anti-Solvent): If single solvents are unsuccessful, repeat the process using a solvent in which the salt is highly soluble, then slowly add a miscible anti-solvent at room temperature until turbidity is observed.

Data Presentation: Common Crystallization Solvents

The table below provides properties for common solvents used in the crystallization of amine salts.

SolventBoiling Point (°C)Polarity IndexTypeNotes
Water10010.2ProticGood for highly polar salts, but can lead to hydrates.
Methanol655.1ProticGood solvent for many salts; often used with an anti-solvent.
Ethanol784.3ProticVery common; often used in an ethanol/ether system.[7]
Isopropanol (IPA)823.9ProticCommon; often used in an IPA/IPE (isopropyl ether) system.[7]
Acetonitrile825.8AproticPolar aprotic solvent.
Acetone565.1AproticGood solvent, but its volatility can cause rapid crashing.[10]
Ethyl Acetate (EtOAc)774.4AproticMedium polarity solvent.
Tetrahydrofuran (THF)664.0AproticCan be a good choice for less polar salts.
Toluene1112.4AproticNonpolar; also used for azeotropic removal of water.[7]
Heptane/Hexane98 / 690.1AproticNonpolar; almost always used as an anti-solvent.

Data compiled from common chemistry resources.

Visualization: Systematic Solvent Screening Workflow

The following diagram illustrates the logical decision-making process for identifying a suitable crystallization solvent system.

G cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Troubleshooting & Optimization start Start with Dry 1-Vinylcyclohexylamine Salt add_solvent Add Solvent at RT (e.g., IPA, EtOAc, MeCN) start->add_solvent check_sol Is it Soluble at RT? add_solvent->check_sol heat Heat to Dissolve check_sol->heat No bad_solvent Discard Solvent (Too Soluble) check_sol->bad_solvent Yes cool Cool Slowly heat->cool check_xtal Crystals Formed? cool->check_xtal success Success! Characterize Crystals (Yield, Purity, MP) check_xtal->success oiling_out Problem: 'Oiling Out' check_xtal->oiling_out no_xtal Problem: No Crystals check_xtal->no_xtal No add_more_solvent Re-heat & Add More Solvent oiling_out->add_more_solvent induce Induce Nucleation (Scratch / Seed) no_xtal->induce concentrate Concentrate Solution no_xtal->concentrate antisolvent Try Anti-Solvent no_xtal->antisolvent add_more_solvent->cool induce->check_xtal Re-evaluate concentrate->cool antisolvent->success If successful

Caption: A workflow for systematic crystallization solvent screening.

References

  • Forming oxalate salts of amines. (2009). Sciencemadness.org. [Link]

  • Serajuddin, A. T. M. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. [Link]

  • Amine acid salt compounds and process for the production thereof. (1997).
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journals. [Link]

  • Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. (2011). PMC. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2025). ResearchGate. [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2025). ResearchGate. [Link]

  • Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. (2009). ResearchGate. [Link]

  • The Salt−Cocrystal Continuum: The Influence of Crystal Structure on Ionization State. (2007). ACS Publications. [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. (2007).
  • Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. (2026). Oreate AI Blog. [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. (2004). ACS Publications. [Link]

  • Role of thermodynamic, molecular, and kinetic factors in crystallization from the amorphous state. (2008). PubMed. [Link]

  • Ways of crashing out amines. (2018). Reddit. [Link]

  • Novel cocrystallization of hydrochloric acid salt of an active agent. (2004).
  • Heterogeneous interactions promote crystallization and spontaneous resolution of chiral molecules. (2019). Semantic Scholar. [Link]

  • Developing Processes for Crystallization-Induced Asymmetric Transformation. (2005). ACS Publications. [Link]

  • Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. (2013). Indian Academy of Sciences. [Link]

  • Cyclohexylamine. Solubility of Things. [Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021). ACS Publications. [Link]

  • Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. (2025). ResearchGate. [Link]

  • Thermodynamics and Salt Crystallization Kinetics. Wiley Online Library. [Link]

  • Studying Isotherm, Kinetics, and Thermodynamic Parameters of Heat-Stable Acetate Salt Adsorption from Amine Solution by Anion Ion-Exchange Resin. (2023). Iranian Journal of Oil and Gas Science and Technology. [Link]

  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. (2017). ACS Publications. [Link]

  • How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. Catcracking.com. [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025). PMC. [Link]

  • Chemical analysis in amine system operations. (2013). EPTQ. [Link]

  • Solvents and solubilities. MicroChemicals. [Link]

  • Cyclohexylamine. Shanghai Orient Chemical Co.,Ltd. [Link]

  • Flow Crystallization | Solubility Control. (2024). Vapourtec. [Link]

  • Melamine crystallization: physicochemical properties, interactions with other lithogenic salts and response to therapeutic agents. (2012). PubMed. [Link]

  • Method of crystallizing salts from aqueous solutions. (1989).
  • Solubilities of Salts in Mixed Solvents. Federal University of Rio Grande do Norte. [Link]

  • Cyclohexyl-amine salts. (1944).
  • Salt crystal purification by deliquescence/crystallization cycling. (2011). ResearchGate. [Link]

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Reference Data & Comparative Studies

Comparative

elemental analysis standards for 1-vinylcyclohexylamine purity

An In-Depth Technical Guide to Purity Assessment of 1-Vinylcyclohexylamine: A Comparative Analysis of Elemental Analysis and Alternative Standards Introduction: The Critical Role of Purity in Drug Development In the land...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Purity Assessment of 1-Vinylcyclohexylamine: A Comparative Analysis of Elemental Analysis and Alternative Standards

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. For novel intermediates and active pharmaceutical ingredients (APIs), such as 1-vinylcyclohexylamine—a compound with potential applications in organic synthesis—rigorous purity assessment is paramount. The presence of even minute quantities of impurities can alter toxicological profiles, reduce therapeutic efficacy, and compromise the stability of the final drug product.

This guide, designed for researchers, analytical scientists, and drug development professionals, provides an in-depth comparison of analytical methodologies for determining the purity of 1-vinylcyclohexylamine. We will begin with a detailed exploration of Elemental Analysis (EA), a foundational technique for verifying empirical formulas, and then critically compare its performance against orthogonal methods including Titrimetry, Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our focus is not just on the "how," but the "why"—explaining the causality behind experimental choices to empower you to select the most appropriate analytical strategy for your specific needs.

Foundational Purity Verification: Elemental (CHN) Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a cornerstone technique used to determine the mass fractions of these elements in a sample.[1] For a novel compound like 1-vinylcyclohexylamine (C₈H₁₅N), this method serves as a primary check to confirm that the empirical formula of the synthesized compound aligns with its theoretical composition.[2]

Principle of CHN Combustion Analysis

The most common method for CHN analysis is high-temperature combustion, based on the Pregl-Dumas method.[3] The sample is combusted in an oxygen-rich environment, which quantitatively converts all organic material into its elemental gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[1][4] These gases are then separated and measured by a detector, typically a thermal conductivity detector (TCD).[3][5]

A Senior Application Scientist's Perspective: While robust for confirming the elemental ratios in a highly purified, homogenous sample, it is crucial to understand the inherent limitations of elemental analysis for purity assessment. This technique is fundamentally blind to impurities that share the same empirical formula (isomers) or those that have a similar elemental composition to the main analyte. Furthermore, it cannot detect residual solvents or inorganic impurities that do not contain C, H, or N. Therefore, elemental analysis should be considered a necessary but not sufficient test for purity in a regulatory environment. It validates the elemental core of the molecule, but not its molecular integrity in the presence of related substances.

Theoretical vs. Experimental Values for 1-Vinylcyclohexylamine

The first step in using elemental analysis for purity assessment is to calculate the theoretical elemental composition of the pure compound.

Molecular Formula: C₈H₁₅N Molar Mass: 125.22 g/mol

  • Carbon (C): (8 * 12.011) / 125.22 = 76.74%

  • Hydrogen (H): (15 * 1.008) / 125.22 = 12.08%

  • Nitrogen (N): (1 * 14.007) / 125.22 = 11.19%

An experimental result within an acceptable deviation (typically ±0.4% as required by many chemistry journals) from these theoretical values provides confidence in the sample's elemental composition.[6]

cluster_0 CHN Combustion Analysis Workflow Sample 1. Sample Weighing (1-3 mg 1-Vinylcyclohexylamine) Combustion 2. Flash Combustion (~1800°C in O₂ environment) Sample->Combustion Sample Introduction Reduction 3. Reduction Tube (NOx → N₂) Combustion->Reduction Combustion Gases (CO₂, H₂O, NOx) Separation 4. Gas Separation (GC Column) Reduction->Separation Reduced Gases (CO₂, H₂O, N₂) Detection 5. Detection (Thermal Conductivity Detector) Separation->Detection Separated Gases Result 6. Data Analysis (%C, %H, %N) Detection->Result Signal Processing

Caption: Workflow of CHN Elemental Analysis by Combustion.

Orthogonal Methods for Purity Determination: A Comparative Guide

To build a complete picture of a sample's purity, regulatory bodies like the ICH recommend a combination of analytical procedures.[7][8] Orthogonal methods—those that measure the analyte based on different chemical or physical principles—provide a more robust and trustworthy assessment.

center Purity of 1-Vinylcyclohexylamine EA Elemental Analysis (CHN) center->EA Measures Elemental Ratio (C, H, N) GC Gas Chromatography (GC-FID) center->GC Separates & Quantifies Volatile Compounds qNMR Quantitative NMR (qNMR) center->qNMR Primary Method Quantifies via Nuclei Count Titr Titrimetry center->Titr Quantifies Basic Moiety (Amine)

Caption: Orthogonal Methods for Purity Assessment.

Gas Chromatography with Flame Ionization Detection (GC-FID)

For a volatile substance like 1-vinylcyclohexylamine, GC-FID is an exceptionally powerful technique for purity analysis. It physically separates the main compound from volatile impurities, providing a direct measure of purity as a percentage of the total detected peak area.

  • Principle: The sample is vaporized and passed through a capillary column. Compounds are separated based on their boiling points and interaction with the column's stationary phase. The Flame Ionization Detector (FID) then combusts the eluting compounds, generating a current proportional to the mass of carbon atoms, allowing for highly sensitive quantification.[9]

  • Causality: This method is superior to elemental analysis for detecting and quantifying process-related impurities (e.g., starting materials, by-products) and residual solvents. Generic GC-FID methods have been developed that are capable of separating a wide range of volatile amines in a single run.[9][10]

  • Trustworthiness: The method's validity is established by demonstrating specificity (resolution from known impurities), linearity, accuracy, and precision, in line with ICH Q2(R1) guidelines.[11] System suitability tests, such as checking the resolution between the main peak and a closely eluting impurity, are performed before each run to ensure performance.

Quantitative NMR (qNMR)

qNMR has emerged as a primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the same compound.[12][13]

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14] By comparing the integral of a specific, non-overlapping proton signal from 1-vinylcyclohexylamine to the integral of a known signal from a certified internal standard of high purity, the absolute purity of the analyte can be calculated with high precision.[15]

  • Causality: qNMR is a structurally specific quantitative method. Unlike elemental analysis, it can distinguish between isomers if they have unique NMR signals. It quantifies the molecule itself, not just its elemental components. This makes it invaluable for assigning the purity value to a new reference standard.

  • Trustworthiness: The self-validating nature of qNMR comes from the clear visibility of all proton-containing species in the solution. The presence of impurities is often directly observable in the spectrum. The selection of a suitable internal standard and ensuring complete dissolution of both analyte and standard are critical experimental parameters.[14]

Acid-Base Titrimetry

Titration is a classic, robust, and cost-effective method for quantifying the basic amine functionality in 1-vinylcyclohexylamine.

  • Principle: The amine, a weak base, is dissolved in a suitable non-aqueous solvent (e.g., glacial acetic acid) and titrated with a strong acid, typically perchloric acid.[16][17] The endpoint, where all the amine has been neutralized, can be determined potentiometrically. The amount of titrant consumed is directly proportional to the amount of the basic amine in the sample.

  • Causality: This method is a direct assay of the functional group responsible for the compound's basicity. It provides an excellent measure of the "active" part of the molecule. It is particularly useful for detecting acidic or non-basic impurities that would not be quantified, thus giving a more accurate measure of the desired compound than a non-specific method might.

  • Trustworthiness: The method is validated by standardizing the titrant against a primary standard (e.g., potassium hydrogen phthalate). The accuracy of the result is dependent on the specificity of the reaction; only basic substances will be titrated. This makes it a reliable check against non-basic organic impurities or water content.

Comparative Performance Summary

The choice of analytical method depends on the specific question being asked—are you confirming an empirical formula, quantifying process impurities, or certifying a reference standard?

Parameter Elemental Analysis (CHN) Gas Chromatography (GC-FID) Quantitative NMR (qNMR) Acid-Base Titrimetry
Principle Combustion & Gas DetectionChromatographic Separation & FIDNuclear Magnetic ResonanceNeutralization Reaction
Measures % Elemental Composition% Area of Volatile AnalytesAbsolute Molar QuantityMolar Quantity of Basic Groups
Specificity Low (insensitive to isomers)High (separates impurities)High (structurally specific)Moderate (quantifies all bases)
Precision High (RSD < 0.3%)Very High (RSD < 2%)Very High (RSD < 1%)High (RSD < 1%)
Primary Use Case Empirical Formula ConfirmationImpurity Profiling, Purity AssayAbsolute Purity, Reference StandardAssay of Basic Moiety
Detects Isomers? NoYes (if separable)Yes (if signals differ)No
Detects Solvents? No (unless C,H,N-based)YesYes (if protonated)No
Throughput ModerateHighLow to ModerateHigh

Experimental Protocols

The following are generalized, step-by-step protocols. These must be fully validated for the specific substance and intended purpose according to ICH guidelines.[18]

Protocol 1: Purity Check by CHN Elemental Analysis
  • System Preparation: Calibrate the CHN analyzer using a certified organic standard (e.g., Acetanilide). Ensure combustion and reduction tubes are in good condition and gas flows (Helium, Oxygen) are stable.

  • Sample Preparation: Accurately weigh 1-3 mg of 1-vinylcyclohexylamine into a tin capsule using a microbalance.

  • Analysis: Place the sealed capsule into the autosampler. Initiate the combustion sequence.

  • Data Acquisition: The instrument software will automatically integrate the CO₂, H₂O, and N₂ peaks and calculate the percentage of C, H, and N based on the sample weight and calibration factors.

  • Verification: Compare the experimental %C, %H, and %N values to the theoretical values (76.74%, 12.08%, 11.19%). The deviation should typically be ≤ 0.4%.

Protocol 2: Purity by Gas Chromatography (GC-FID)
  • System Preparation: Use a GC system equipped with an FID. A suitable column for volatile amines would be a low-to-mid polarity column (e.g., DB-5 or a specialized amine column).[9] Condition the column as per the manufacturer's instructions.

  • Standard/Sample Preparation: Prepare a stock solution of 1-vinylcyclohexylamine in a suitable solvent (e.g., Methanol or Isopropanol) at approximately 1 mg/mL. Prepare a dilution at a lower concentration (e.g., 0.1 mg/mL) for analysis.

  • Chromatographic Conditions (Example):

    • Injector Temp: 250 °C

    • Detector Temp: 280 °C

    • Oven Program: Start at 70 °C, hold for 1 min, ramp at 10 °C/min to 200 °C, hold for 5 min.

    • Carrier Gas: Helium or Hydrogen.

    • Injection Volume: 1 µL (with appropriate split ratio).

  • Analysis: Inject a solvent blank, followed by the sample solution.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity = (Area of Main Peak / Total Area of All Peaks) * 100%.

Protocol 3: Absolute Purity by Quantitative NMR (qNMR)
  • System Preparation: Use a high-field NMR spectrometer (≥400 MHz). Ensure the system is locked, shimmed, and stable.

  • Sample Preparation:

    • Accurately weigh ~10 mg of 1-vinylcyclohexylamine into an NMR tube.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard must have signals that do not overlap with the analyte.

    • Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to completely dissolve both components.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1 ≥ 5 * T₁ of the slowest relaxing proton) and a sufficient number of scans for good signal-to-noise.

  • Data Analysis:

    • Carefully phase and baseline the spectrum.

    • Integrate a well-resolved signal from 1-vinylcyclohexylamine (e.g., one of the vinyl protons) and a signal from the internal standard.

    • Calculate purity using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std Where: I=integral, N=number of protons for the signal, M=molar mass, m=mass, P=purity of the standard.[14]

Conclusion

Determining the purity of a pharmaceutical intermediate like 1-vinylcyclohexylamine requires a multi-faceted analytical approach. While Elemental Analysis is an indispensable tool for confirming the empirical formula and elemental integrity of a new chemical entity, it is insufficient as a standalone method for purity assessment. Its inability to detect isomeric impurities or quantify non-elemental contaminants necessitates the use of orthogonal techniques.

A robust purity profile is best achieved by combining elemental analysis with a high-resolution separation technique like GC-FID to profile and quantify volatile impurities, and a primary method like qNMR to establish an absolute purity value against a certified standard. Acid-base titration offers a cost-effective and reliable method to specifically assay the active amine moiety. By understanding the principles, strengths, and limitations of each method, researchers can design a scientifically sound, self-validating, and regulatory-compliant strategy for chemical purity determination.

References

  • General Chapters: <471> OXYGEN FLASK COMBUSTION. Pharmacopeia.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Quantitative NMR (qNMR). University of Illinois Chicago.
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  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
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  • Quantitative NMR. Organic Primary Standards Group.
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  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
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  • A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing.
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  • Amine Titr
  • A Look at Elemental Analysis for Organic Compounds. AZoM.
  • Amine Value Determination of Polymers by Nonaqueous Titr
  • Nonaqueous titration of weak bases with perchloric acid. Metrohm.
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Validation

A Researcher's Guide to the Comparative Nucleophilicity of Sterically Hindered Primary Amines

In the intricate world of synthetic chemistry, the predictability of a reaction often hinges on understanding the subtle interplay between a nucleophile's strength and its structural environment. For researchers and drug...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of synthetic chemistry, the predictability of a reaction often hinges on understanding the subtle interplay between a nucleophile's strength and its structural environment. For researchers and drug development professionals, selecting the right amine is a critical decision that can define the success of a synthetic route. While basicity is a common first approximation for nucleophilicity, this correlation quickly unravels when steric hindrance enters the picture. This guide provides an in-depth comparison of sterically hindered primary amines, offering both a robust theoretical framework and actionable experimental data to inform your synthetic strategies.

The Dichotomy of Basicity and Nucleophilicity: The Steric Effect

At its core, nucleophilicity is a kinetic phenomenon, describing the rate at which a species donates an electron pair to an electrophile. Basicity, conversely, is a thermodynamic concept, quantifying the position of equilibrium in a proton-transfer reaction. For unhindered aliphatic amines, these two properties often trend together: a more basic amine is typically a more potent nucleophile.

However, as alkyl substituents are added around the nitrogen atom, they create a crowded environment, or steric hindrance . This bulkiness physically obstructs the amine's lone pair from attacking an electrophilic center, particularly the backside attack required for a bimolecular nucleophilic substitution (SN2) reaction.[1] The transition state of an SN2 reaction involves five groups crowded around a central carbon; bulky groups on the nucleophile increase the energy of this transition state, dramatically slowing the reaction rate.[2][3]

This leads to a crucial divergence: a sterically hindered amine can be a strong base (as the small proton can still access the lone pair) but a poor nucleophile.[4] For example, tert-butylamine is about as basic as other primary amines but is significantly less nucleophilic due to the bulky t-butyl group.[5] Understanding this distinction is paramount for controlling reaction outcomes and minimizing unwanted side reactions.

Quantifying the Unquantifiable: Mayr's Nucleophilicity Scale

To move beyond qualitative descriptions, the organic chemistry community has widely adopted the quantitative framework developed by Herbert Mayr.[6][7] This scale provides a robust method for comparing the reactivity of thousands of nucleophiles. The reactivity of a nucleophile is described by the empirical relationship:

log k (20 °C) = sN(N + E)

Where:

  • k is the second-order rate constant.

  • N is the Nucleophilicity Parameter , an inherent measure of the nucleophile's reactivity. Higher N values indicate greater nucleophilic power.[5]

  • sN is the Nucleophile-Specific Sensitivity Parameter , which accounts for the nucleophile's response to changes in the electrophile's reactivity (e.g., a "soft" vs. "hard" nature).

  • E is the Electrophilicity Parameter , describing the reactivity of the electrophile.

This linear free-energy relationship allows for the direct, quantitative comparison of nucleophiles by measuring their reaction rates with a set of standardized reference electrophiles (typically stabilized benzhydrylium ions).[8][9][10]

A Comparative Analysis of Hindered Primary Amines

To illustrate the dramatic effect of steric bulk, we compare several primary amines with increasing structural hindrance. The data, including their pKaH (a measure of basicity) and Mayr's nucleophilicity parameters, are summarized below.

AmineStructurepKaH (in water)Nucleophilicity Parameter (N) (in water)
n-PropylamineCH3CH2CH2NH2~10.713.3[5]
Isopropylamine(CH3)2CHNH2~10.612.0[5]
tert-Butylamine(CH3)3CNH2~10.710.5[5]
1-AdamantylamineC10H15NH2~10.3<10.5 (Estimated)

Data Interpretation:

As we move down the table, the steric bulk around the primary amine group increases significantly. While the basicity (pKaH) remains relatively constant, the nucleophilicity (N) plummets.

  • The addition of a single methyl group at the α-carbon (n-propylamine to isopropylamine) reduces the nucleophilicity by more than a factor of 10.

  • Moving to the tert-butyl group, which introduces two additional methyl groups at the α-carbon, cuts the nucleophilicity by another factor of 30 compared to n-propylamine.[5] In total, the t-butyl group diminishes nucleophilicity by a factor of about 1000 compared to a standard primary amine.[5]

This trend underscores a critical lesson: for hindered amines, pKaH is an unreliable predictor of nucleophilic strength. The steric environment is the dominant factor.

Experimental Protocol: Measuring Nucleophilicity via Mayr's Method

The trustworthiness of any scientific claim rests on verifiable experimental methodology. The determination of N and sN for a novel hindered amine is a self-validating process grounded in reaction kinetics.

Objective: To determine the Mayr nucleophilicity parameters (N, sN) for a test amine (e.g., 1-Adamantylamine).
Materials:
  • Test Amine (e.g., 1-Adamantylamine)

  • Set of reference benzhydrylium tetrafluoroborate salts with known E parameters (e.g., substituted diarylcarbenium ions).

  • Anhydrous, spectrophotometric grade solvent (e.g., Acetonitrile).

  • UV-Vis spectrophotometer with a temperature-controlled, stopped-flow accessory.

  • Inert atmosphere setup (Schlenk line or glovebox).

Methodology:
  • Preparation of Solutions: Under an inert atmosphere, prepare a stock solution of the test amine in acetonitrile. Prepare separate stock solutions for at least 3-4 different reference electrophiles with a wide range of E values.

  • Kinetic Measurements:

    • The reaction is monitored by observing the disappearance of the intensely colored benzhydrylium ion using the UV-Vis spectrophotometer.

    • The experiment is conducted under pseudo-first-order conditions, with the amine concentration in large excess (at least 10-fold) over the electrophile.

    • Equilibrate the solutions of the amine and the electrophile to a constant temperature (20 °C).

    • Rapidly mix the two solutions using the stopped-flow apparatus and immediately begin recording the absorbance decay at the λmax of the specific benzhydrylium ion.

  • Data Acquisition:

    • Fit the absorbance vs. time data to a first-order exponential decay function to obtain the pseudo-first-order rate constant (kobs).

    • Repeat this measurement for several different excess concentrations of the amine.

  • Determination of Second-Order Rate Constant (k2):

    • Plot the observed rate constants (kobs) against the corresponding concentrations of the amine.

    • The slope of this line is the second-order rate constant (k2) for the reaction of the test amine with that specific electrophile.

  • Derivation of N and sN:

    • Repeat steps 2-4 for each of the different reference electrophiles.

    • Plot the resulting log k2 values against the known electrophilicity parameters (E) of the reference electrophiles.

    • This plot, known as a Mayr plot, should yield a straight line. The slope of this line is the nucleophile-specific sensitivity parameter, sN. The y-intercept is equal to sN * N. The nucleophilicity parameter N can then be calculated from the intercept.[12]

G cluster_prep 1. Solution Preparation cluster_kinetics 2. Kinetic Measurement (Repeated for each Electrophile) cluster_analysis 3. Data Analysis Amine_Sol Stock Solution of Test Amine Mix Mix Amine (in excess) & Electrophile @ 20°C Amine_Sol->Mix Elec_Sol Stock Solutions of Reference Electrophiles (E) Elec_Sol->Mix Monitor Monitor Absorbance Decay (UV-Vis) Mix->Monitor Calc_k_obs Calculate k_obs from Exponential Fit Monitor->Calc_k_obs Plot_k_obs Plot k_obs vs. [Amine] Calc_k_obs->Plot_k_obs Calc_k2 Slope = k_2 (Second-Order Rate Constant) Plot_k_obs->Calc_k2 Collect_k2 Collect k_2 values for all Electrophiles Calc_k2->Collect_k2 Mayr_Plot Plot log(k_2) vs. E Collect_k2->Mayr_Plot Derive_Params Derive N and s_N from Slope and Intercept Mayr_Plot->Derive_Params

Caption: Workflow for determining amine nucleophilicity parameters.

Practical Applications and Synthetic Considerations

The low nucleophilicity of hindered amines is not merely a limitation; it is a feature that can be exploited in synthesis.

  • Non-Nucleophilic Bases: Highly hindered amines, such as the secondary amine 2,2,6,6-tetramethylpiperidine (TMP) and its derivatives, are prized as strong, non-nucleophilic bases.[13][14] They can efficiently deprotonate acidic substrates without the risk of competing nucleophilic attack, a common side reaction with less hindered amine bases like triethylamine.

  • Controlling Selectivity: In complex molecules, a hindered amine might be used to selectively react with a sterically accessible electrophilic site while leaving more crowded sites untouched.

  • Overcoming Low Reactivity: When a hindered amine must be used as a nucleophile, its low reactivity can sometimes be overcome by increasing the reaction temperature, using a more reactive electrophile (one with a better leaving group), or employing polar aprotic solvents that do not solvate the amine as strongly, leaving it more "naked" and reactive.[5]

G cluster_amines Amine Properties cluster_reactivity Reactivity Profile cluster_application Primary Application Amine Amine + Steric Hindrance + Basicity (pKaH) Reactivity Reactivity - Nucleophilicity (Rate) + Basicity (Equilibrium) Amine->Reactivity Governs Application Application Poor Nucleophile Good 'Spectator' Base Reactivity->Application Leads to

Caption: Relationship between hindrance and amine application.

Conclusion

The nucleophilicity of primary amines is a nuanced property governed by a delicate balance of electronic and steric factors. For sterically hindered amines, the structural bulk decisively attenuates nucleophilic reactivity, often in stark contrast to their preserved basicity. By employing quantitative measures like Mayr's nucleophilicity scale and understanding the underlying kinetic principles, researchers can move beyond simple heuristics. This enables the rational selection of reagents, the precise control of reaction pathways, and the strategic design of efficient and selective syntheses, ultimately accelerating the pace of discovery in chemical research and drug development.

References

  • Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry. [Link]

  • Effect of sterics on Sn2 reactions. (2019). Chemistry LibreTexts. [Link]

  • A Concise, Economical, and Eco-Friendly Two-Step Synthesis of 1-Adamantylamine Hydrochloride from Adamantane. (2025). Taylor & Francis Online. [Link]

  • A real space picture of the role of steric effects in SN2 reactions. (2022). National Center for Biotechnology Information (PMC). [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (2025). Chemistry Steps. [Link]

  • Steric and Nucleophilic Effects on SN2 Reactions. (2024). YouTube. [Link]

  • tert-butylamine Definition - Organic Chemistry Key Term. (2025). Fiveable. [Link]

  • 2,2,6,6-Tetramethylpiperidine. (n.d.). Wikipedia. [Link]

  • 2,2,6,6-Tetramethylpiperidine. (n.d.). chemeurope.com. [Link]

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  • Nucleophilicities of Primary and Secondary Amines in Water. (2007). ResearchGate. [Link]

  • Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. (n.d.). Indian Academy of Sciences. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI. [Link]

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  • Nucleophilicity Scales in Organic Solvents: Research Guide & Papers. (n.d.). PapersFlow. [Link]

  • The computational road to reactivity scales. (2023). Royal Society of Chemistry. [Link]

  • Nucleophilicity of 4‐(Alkylthio)‐3‐imidazoline Derived Enamines. (n.d.). National Center for Biotechnology Information (PMC). [Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. (2022). National Center for Biotechnology Information (PMC). [Link]

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